(2,5-Difluoropyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(2,5-difluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGAJDUGLGADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704624 | |
| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263375-23-0 | |
| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluoropyridin-4-yl)boronic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the difluoropyridine motif can impart unique electronic properties, enhance metabolic stability, and modulate the binding affinity of target molecules, making it a valuable reagent in the synthesis of novel pharmaceuticals and functional materials.[1] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.
Core Chemical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that this compound may exist in equilibrium with its cyclic anhydride form, a trimeric boroxine.
| Property | Value | Source |
| Molecular Formula | C₅H₄BF₂NO₂ | [3] |
| Molecular Weight | 158.9 g/mol | [3] |
| CAS Number | 1263375-23-0 | [3][4][5][] |
| Appearance | Off-white to light beige solid (typical for similar boronic acids) | |
| Melting Point | Data not available; similar fluorinated arylboronic acids melt in the range of 105-110 °C. | |
| Boiling Point | 302.7 ± 42.0 °C at 760 mmHg (Predicted for pinacol ester) | [1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Qualitative data for similar compounds suggests solubility in ethers and ketones, and low solubility in hydrocarbons.[2] | |
| pKa | Data not available | |
| Purity | Typically ≥95% | [3] |
Synthesis of this compound
A robust method for the synthesis of this compound involves the ortho-lithiation of a suitable difluoropyridine precursor followed by reaction with a borate ester and subsequent acidic workup. The following protocol is adapted from established procedures for the synthesis of analogous fluorinated pyridineboronic acids.[7]
Experimental Protocol: Synthesis via Lithiation-Borylation
Materials:
-
2,5-Difluoropyridine
-
Lithium diisopropylamide (LDA)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (3N HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath (e.g., dry ice/acetone)
Procedure:
-
Lithiation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-difluoropyridine in a mixture of anhydrous toluene and THF (4:1).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 3N HCl until the pH is acidic (pH ≈ 2).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl and heteroaryl structures.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.
Caption: Logical relationship in a Suzuki-Miyaura coupling reaction.
Biological and Medicinal Chemistry Context
While specific biological activities of this compound have not been extensively reported, the structural motifs it provides are of high interest in drug discovery.
-
Pyridine Derivatives: The pyridine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and antitumor effects.[][9][10]
-
Boronic Acids in Medicinal Chemistry: Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[11][12][13] The most notable example is the proteasome inhibitor Bortezomib, a boronic acid-containing drug used in cancer therapy.[13]
-
Fluorination in Drug Design: The incorporation of fluorine atoms, as in the 2,5-difluoro substitution pattern, is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[11][14]
Given these characteristics, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors in areas such as oncology and infectious diseases.
References
- 1. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. synchem.de [synchem.de]
- 4. echemi.com [echemi.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid (CAS: 1263375-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluoropyridin-4-yl)boronic acid is a fluorinated heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a versatile reagent for the introduction of the 2,5-difluoropyridinyl moiety into complex molecules. This structural motif is of significant interest in the development of novel therapeutics, particularly in the area of kinase inhibitors.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of targeted cancer therapies.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1263375-23-0 | [1] |
| Molecular Formula | C₅H₄BF₂NO₂ | [2] |
| Molecular Weight | 158.9 g/mol | [2] |
| Appearance | White to off-white solid (typical for similar boronic acids) | Assumed |
| Melting Point | 105-110 °C (for 2,5-Difluorophenylboronic acid) | [3] |
| Boiling Point | Not available | |
| Purity | Typically >95% | [2] |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a common and effective method for the synthesis of analogous fluorinated pyridinyl boronic acids involves the lithiation of a dihalopyridine precursor followed by quenching with a borate ester and subsequent acidic workup. The following is a representative experimental protocol adapted from the synthesis of a closely related compound.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Adapted)
Materials:
-
2,5-Difluoro-4-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-difluoro-4-bromopyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).
General Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Role in Kinase Inhibitor Synthesis and Signaling Pathways
The 2,5-difluoropyridinyl moiety is a privileged scaffold in the design of kinase inhibitors, particularly targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] In many cancers, mutations in genes such as BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][6]
Caption: Simplified RAF-MEK-ERK signaling pathway and the point of intervention for RAF inhibitors.
RAF inhibitors containing the 2,5-difluoropyridinyl group are designed to bind to the ATP-binding pocket of RAF kinases, preventing their catalytic activity and thereby blocking the downstream signaling cascade.[4][5] This inhibition leads to a reduction in cell proliferation and can induce apoptosis in cancer cells that are dependent on this pathway.[4][6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, general precautions for handling boronic acids should be followed. These compounds are typically irritants.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant applications in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, particularly for the development of kinase inhibitors targeting critical cancer-related signaling pathways like the RAF-MEK-ERK cascade. As research into targeted therapies continues, the demand for such specialized reagents is likely to grow, further solidifying the importance of this compound in the development of next-generation pharmaceuticals.
References
- 1. This compound | 1263375-23-0 [sigmaaldrich.com]
- 2. synchem.de [synchem.de]
- 3. 2,5-Difluorophenylboronic acid = 95 193353-34-3 [sigmaaldrich.com]
- 4. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,5-Difluoropyridin-4-yl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid
For researchers, scientists, and drug development professionals, this compound is a valuable heterocyclic building block. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a difluoropyridinyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry due to the ability of fluorine atoms to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity.
Core Properties
This compound is a solid organic compound utilized in organic synthesis. A summary of its key quantitative data is presented below.
| Property | Value | References |
| Molecular Formula | C₅H₄BF₂NO₂ | [1][2] |
| Molecular Weight | 158.9 g/mol | [1][3] |
| CAS Number | 1263375-23-0 | [1][2][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1][3] |
Experimental Protocols
Boronic acids are most frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The following is a representative protocol for the coupling of a heteroaryl boronic acid with an aryl halide, adapted from established procedures for similar substrates.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Base, e.g., Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent, e.g., 1,4-Dioxane, or a mixture of THF/Toluene/Water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Standard laboratory glassware for workup and purification
-
Reagents for purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst.[5][6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[5][6]
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5][6]
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5][6][7]
Visualized Workflow and Pathways
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry. Its catalytic cycle provides a logical workflow that is essential for understanding the reaction mechanism.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Synthesis of (2,5-Difluoropyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Difluoropyridin-4-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, sought after for its role in the synthesis of complex molecules, particularly as a partner in Suzuki-Miyaura cross-coupling reactions. The introduction of the 2,5-difluoropyridinyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the most probable and effective synthetic route to this compound, based on well-established analogous procedures. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis in a laboratory setting.
Introduction
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, largely due to their versatility, stability, and relatively low toxicity. In the context of pharmaceutical development, fluorinated heterocyclic boronic acids are of particular interest. The fluorine atoms can modulate a molecule's pKa, lipophilicity, and metabolic stability, while the pyridine ring can engage in crucial hydrogen bonding interactions with biological targets. This compound, therefore, represents a key synthetic intermediate for the generation of novel therapeutic agents.
This technical guide outlines a robust and widely applicable method for the synthesis of this compound. The proposed pathway involves a lithiation-borylation sequence, a powerful and well-documented strategy for the preparation of aryl and heteroaryl boronic acids.
Synthetic Pathway Overview
The most logical and established route for the synthesis of this compound commences with a halogenated precursor, specifically 4-bromo-2,5-difluoropyridine. This starting material undergoes a halogen-metal exchange with an organolithium reagent, such as n-butyllithium, at cryogenic temperatures to form a highly reactive pyridinyl-lithium intermediate. This intermediate is then quenched with a borate ester, typically triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous fluorinated pyridine boronic acids.[1] Researchers should adhere to all standard laboratory safety procedures, including the use of personal protective equipment and conducting the reaction under an inert atmosphere.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 4-Bromo-2,5-difluoropyridine | 1349718-16-6 | C₅H₂BrF₂N | 193.98 | Starting material. |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 64.06 | Highly pyrophoric; handle with extreme care. |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Moisture sensitive. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Use freshly distilled or from a solvent purification system. |
| Hydrochloric Acid (3 M aqueous) | 7647-01-0 | HCl | 36.46 | For workup. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction. |
| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying. |
Reaction Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 4-bromo-2,5-difluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over 2 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of 3 M aqueous HCl until the pH is acidic (pH ~ 2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.[1] Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Notes |
| Yield | 70-90% | Highly dependent on maintaining anhydrous conditions and low temperatures. |
| Purity | >95% | After purification. |
| Appearance | White to off-white solid | |
| Molecular Formula | C₅H₄BF₂NO₂ | |
| Molecular Weight | 158.90 g/mol |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR will provide detailed structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): As an indicator of purity.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By leveraging the well-established lithiation-borylation methodology on the commercially available 4-bromo-2,5-difluoropyridine, researchers can reliably access this valuable building block for applications in drug discovery and medicinal chemistry. Careful adherence to the experimental protocol, particularly the maintenance of anhydrous and cryogenic conditions, is paramount for achieving high yields and purity.
References
(2,5-Difluoropyridin-4-yl)boronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Difluoropyridin-4-yl)boronic acid is a crucial building block in medicinal chemistry and drug discovery, valued for its role in constructing complex molecules via Suzuki-Miyaura cross-coupling reactions. The incorporation of a difluoropyridine motif can enhance the metabolic stability and pharmacokinetic properties of therapeutic candidates.[1] However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability to ensure reagent integrity, experimental reproducibility, and the quality of synthesized materials. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. Due to the limited availability of specific quantitative stability data in public literature for this exact compound, this document synthesizes information from studies on analogous fluorinated pyridine boronic acids, general principles of boronic acid chemistry, and robust analytical methodologies.
Chemical Properties and Intrinsic Stability
This compound (CAS No. 1263375-23-0) is a solid compound that, like many heteroarylboronic acids, is susceptible to several degradation pathways.[2][3] The primary modes of degradation are driven by environmental factors such as moisture, oxygen, heat, light, and pH.[4] Understanding these vulnerabilities is paramount for its proper handling and storage.
Key Degradation Pathways
The principal degradation mechanisms for arylboronic acids, including this compound, are well-documented:
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form stable, cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium reaction, driven by the absence of water. Many commercial boronic acids exist as a mixture of the free acid and the boroxine anhydride.[4][5]
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, typically by water, to replace the boronic acid group with a hydrogen atom, yielding 2,5-difluoropyridine. This process can be accelerated by heat and non-neutral pH conditions.[4][6]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to cleavage of the C-B bond and formation of hydroxylated byproducts (e.g., 2,5-difluoro-4-hydroxypyridine).[7][8] This pathway is a primary concern for long-term storage and handling in ambient air.[8]
The interplay of these factors can lead to a complex degradation profile, compromising the purity and reactivity of the reagent.
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling
Based on data from analogous fluorinated pyridine boronic acids and general best practices, the following conditions are recommended to maximize the shelf-life and maintain the integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale | Citations |
| Temperature | 2-8°C (Refrigerated) or -20°C (Freezer) | Slows the rate of all degradation pathways, including protodeboronation and oxidation. | [4][9][10] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and dehydration/hydrolysis. | [4][10] |
| Container | Tightly sealed, opaque or amber glass vial. | Prevents exposure to moisture and air. Opaque containers protect against potential photodegradation. | [4] |
| Environment | Store in a dry environment, such as in a desiccator. | Reduces exposure to ambient moisture, mitigating hydrolysis and boroxine formation. | [4] |
Note: For the corresponding pinacol ester of this compound, storage at room temperature may be acceptable due to its enhanced stability.[11] However, for the free boronic acid, refrigerated or freezer storage is strongly advised.
Handling
-
Inert Atmosphere: When handling, especially for weighing and preparing solutions for sensitive applications, use a glove box or glove bag under an inert atmosphere.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Solution Stability: Solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous solvents, degas the solvent prior to use, and store under an inert atmosphere at low temperature.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for critical applications, researchers can perform stability assessments. Forced degradation studies are essential for developing stability-indicating analytical methods.[12][13]
Forced Degradation Study Protocol
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and validate the specificity of analytical methods.[14][15]
Caption: Workflow for a forced degradation study of this compound.
Table of Stress Conditions:
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) and add 0.1 M HCl. Incubate at 60°C. | To assess stability in acidic conditions and identify acid-catalyzed degradation products.[5] |
| Base Hydrolysis | Dissolve sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C. | To assess stability in basic conditions, which may promote protodeboronation.[5] |
| Oxidation | Dissolve sample and treat with 3% hydrogen peroxide at room temperature. | To identify potential oxidative degradation products.[12] |
| Thermal Stress | Expose solid sample and a solution to elevated temperature (e.g., 80°C). | To evaluate the effect of heat on stability.[13] |
| Photostability | Expose solid sample and a solution to light as per ICH Q1B guidelines. | To determine sensitivity to light.[13] |
Samples should be taken at various time points (e.g., 0, 2, 8, 24 hours) with the goal of achieving 5-20% degradation for method validation purposes.[14]
Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.
-
Instrumentation: HPLC with UV/PDA and Mass Spectrometric (MS) detectors.
-
Column: A C18 reversed-phase column is a common starting point (e.g., XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm) and MS for peak identification.[17]
-
Sample Preparation: Dissolve the boronic acid in a mixture of acetonitrile and water. Note that boronic acids can be challenging for reversed-phase chromatography; care must be taken to avoid on-column degradation.[18]
NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring stability in solution.
-
¹H NMR: Can be used to monitor the disappearance of peaks corresponding to the parent compound and the appearance of new peaks from degradation products over time. For example, the loss of the pyridine ring protons adjacent to the boronic acid and the appearance of a new proton signal in their place would indicate protodeboronation.[8]
-
¹¹B NMR: This technique is highly specific for the boron center. The sp²-hybridized trigonal boronic acid gives a characteristic broad signal (typically δ 25-30 ppm), while the sp³-hybridized tetrahedral boronate, formed in the presence of nucleophiles or at higher pH, appears further upfield (typically δ 2-9 ppm). This can be used to study equilibria and degradation in solution.[19][20][21]
Protocol for ¹H NMR Stability Study:
-
Prepare a solution of this compound of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire an initial (t=0) ¹H NMR spectrum.
-
Store the NMR tube under the desired stress condition (e.g., elevated temperature).
-
Acquire subsequent spectra at various time points.
-
Monitor the relative integration of characteristic peaks of the parent compound against an internal standard to quantify degradation.
Conclusion
While this compound is a versatile and valuable reagent, its stability is a critical consideration for its effective use in research and development. It is susceptible to degradation via dehydration, protodeboronation, and oxidation. To mitigate these issues, it is imperative to store the compound under refrigerated or freezer conditions, in a tightly sealed, opaque container, under an inert atmosphere, and in a dry environment. For critical applications, the purity and stability of the reagent should be verified using appropriate analytical techniques such as a validated stability-indicating HPLC method. The protocols and information provided in this guide offer a robust framework for the proper storage, handling, and stability assessment of this compound, thereby ensuring the reliability and reproducibility of experimental outcomes.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. labcompare.com [labcompare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. biomedres.us [biomedres.us]
- 16. waters.com [waters.com]
- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pubs.acs.org [pubs.acs.org]
Commercial Availability and Synthetic Insights for (2,5-Difluoropyridin-4-yl)boronic acid: A Technical Guide
(2,5-Difluoropyridin-4-yl)boronic acid , a valuable reagent in modern synthetic chemistry, particularly for the introduction of the 2,5-difluoropyridinyl motif in drug discovery and materials science, is commercially available from various suppliers. This guide provides an in-depth overview of its commercial availability, a plausible synthetic protocol based on analogous compounds, and its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound, identified by CAS Number 1263375-23-0, is offered by a range of chemical suppliers. The available quantities, purity levels, and product codes vary among vendors. A summary of this information is presented in the table below to facilitate procurement for research and development purposes.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| AbacipharmTech | This compound | 1263375-23-0 | - | 1g, 5g[1] |
| ATK CHEMICAL COMPANY LIMITED | This compound | 1263375-23-0 | Industrial Grade/95%[2] | Inquire |
| Aladdin Scientific Corporation | This compound (contains varying amounts of Anhydride) | 1263375-23-0 | ≥97% | 250mg, 1g, 5g[3] |
| Synchem | 2,5-Difluoropyridine-4-boronic acid | 1263375-23-0 | 95% | Synthesis on demand[4] |
| Alfa Chemistry | 2,5-Difluoropyridine-4-boronicacid | 1263375-23-0 | - | Inquire[5] |
| BOC Sciences | 2,5-Difluoropyridine-4-boronic Acid | 1263375-23-0 | - | Inquire[] |
It is important to note that some suppliers, such as Aladdin Scientific Corporation, indicate that the product may contain varying amounts of the corresponding anhydride.[3] Researchers should consider this when planning their experiments.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Methodology:
Materials:
-
2,5-Difluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-difluoropyridine (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow addition of 2M HCl until the solution becomes acidic (pH ≈ 2). The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block for Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. The difluoropyridine moiety introduced by this reagent can significantly impact the properties of the target molecule, such as metabolic stability and binding affinity. A general workflow for a Suzuki-Miyaura coupling reaction involving a fluorinated boronic acid is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, the aryl halide, this compound, palladium catalyst, and base are combined under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The degassed solvent is added, and the reaction mixture is heated with stirring. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.
This technical guide provides a comprehensive starting point for researchers and scientists working with this compound, covering its commercial sourcing, a robust synthetic strategy, and its application in a cornerstone of modern organic synthesis.
References
- 1. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2019175043A1 - Preparative process of two 4-{[(2s)-2-{4-[5-chloro-2-(1h-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2h)-yl}butanoyl]amino}-2-fluorobenzamide derivatives - Google Patents [patents.google.com]
- 4. synchem.de [synchem.de]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of (2,5-Difluoropyridin-4-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the key chemical intermediate, (2,5-Difluoropyridin-4-yl)boronic acid (CAS: 1263375-23-0; Molecular Formula: C₅H₄BF₂NO₂; Molecular Weight: 158.90 g/mol ). Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for the acquisition of such data are also provided to assist researchers in their analytical workflows.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a difluorinated pyridine ring and a boronic acid moiety makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound. This guide outlines the expected NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and MS data, along with standardized protocols for their acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of structurally similar compounds, including other fluorinated pyridine and phenyl boronic acids.
Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.5 - 8.7 | Broad Singlet | - | B(OH)₂ |
| ~8.3 - 8.4 | Doublet | ~4-5 (⁴JH-F) | H-6 |
| ~7.8 - 7.9 | Doublet | ~8-9 (³JH-F) | H-3 |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on concentration, temperature, and solvent. The signals for the pyridine protons are expected to be doublets due to coupling with the adjacent fluorine atoms.
Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~155 - 160 | Doublet of Doublets | ¹JC-F ≈ 240-260, ²JC-F ≈ 15-25 | C-2 |
| ~145 - 150 | Doublet of Doublets | ¹JC-F ≈ 230-250, ²JC-B ≈ 5-15 | C-5 |
| ~140 - 145 | Doublet | ³JC-F ≈ 5-10 | C-6 |
| ~120 - 125 (broad) | Singlet | - | C-4 (ipso-carbon) |
| ~115 - 120 | Doublet | ²JC-F ≈ 20-30 | C-3 |
Note: The carbon attached to the boron atom (C-4) is expected to be a broad signal and may be difficult to observe due to the quadrupolar nature of the boron nucleus. Large one-bond carbon-fluorine coupling constants (¹JC-F) are characteristic.
Predicted ¹⁹F NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 376 MHz, Reference: CFCl₃ (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -90 to -110 | Singlet or Doublet | F-2 |
| ~ -130 to -150 | Singlet or Doublet | F-5 |
Note: The exact chemical shifts and multiplicities will depend on through-space and through-bond H-F and F-F couplings.
Predicted ¹¹B NMR Spectral Data
Solvent: DMSO-d₆, Spectrometer Frequency: 128 MHz
| Chemical Shift (δ) ppm | Line Width | Assignment |
| ~28 - 33 | Broad | Trigonal boronic acid (sp²) |
Note: The ¹¹B NMR signal for boronic acids is typically broad due to the quadrupolar moment of the boron nucleus. The chemical shift is sensitive to the solvent and the presence of water.[1]
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
| m/z | Interpretation |
| 157.9 | [M-H]⁻ |
| 139.9 | [M-H-H₂O]⁻ |
| 113.9 | [M-H-CO₂]⁻ (from loss of B(OH)₂) |
Note: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 159.9 may be observed. Boronic acids have a tendency to form cyclic anhydrides (boroxines), especially in the gas phase, which could lead to ions at higher m/z values corresponding to dimers or trimers.[2]
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good starting choice for boronic acids.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[3]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 64-128.
-
-
¹¹B NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
A broad spectral width should be used.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Instrumentation and Data Acquisition (LC-MS with ESI):
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: ESI positive and negative modes.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel boronic acid like this compound.
References
solubility of (2,5-Difluoropyridin-4-yl)boronic acid in organic solvents
An In-depth Technical Guide on the Solubility of (2,5-Difluoropyridin-4-yl)boronic acid
Introduction
This compound is a specialized organoboron compound crucial for synthetic chemistry. As a derivative of pyridine, it plays a significant role as a building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The fluorine substituents on the pyridine ring can enhance the metabolic stability and binding affinity of target molecules, making this reagent valuable in drug discovery.
A comprehensive understanding of the solubility of this compound in various organic solvents is fundamental for its effective use in synthesis, purification, and formulation. The choice of solvent directly influences reaction kinetics, yields, and the ease of product isolation. This guide provides an overview of its solubility characteristics, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows.
Solubility Profile
Specific quantitative solubility data for this compound is not extensively available in public literature. However, the solubility of structurally similar compounds, such as other fluorinated phenylboronic acids, can provide valuable insights into its expected behavior.
Boronic acids, in general, exhibit a range of solubilities depending on the substituents and the solvent's polarity. They are known to be challenging to study due to their tendency to dehydrate and form cyclic anhydrides called boroxines, especially upon heating.
Qualitative Solubility of Structurally Similar Boronic Acids:
To provide a comparative context, the following table summarizes the qualitative solubility for other difluorinated boronic acid derivatives.
| Compound Name | Water | Dimethyl Sulfoxide (DMSO) | Methanol | Tetrahydrofuran (THF) |
| 2,4-Difluorophenylboronic acid | Limited Solubility[1] | Soluble[1] | Soluble[1] | Soluble[1] |
| 2,5-Difluorophenylboronic acid | Not specified | Soluble[2] | Not specified | Not specified |
This data is for reference and should be used as an estimate for the solubility behavior of this compound.
Experimental Protocol: Dynamic Method for Solubility Determination
A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][3][4] This method is based on visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent during a controlled heating process.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Glass test tube with a stopper
-
Magnetic stirrer and stir bar
-
Controlled temperature bath (e.g., oil bath)
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and light detector (optional, for higher precision)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent to create a biphasic sample of known composition.
-
Heating and Stirring: Place the sample in the test tube with a magnetic stir bar. Submerge the tube in the temperature-controlled bath and begin vigorous stirring.
-
Controlled Heating: Increase the temperature of the bath at a slow, constant rate, typically between 0.1 to 0.5 °C per minute, to ensure thermal equilibrium.[3]
-
Observation: Continuously monitor the solution's turbidity. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[3]
-
Data Recording: Record the temperature at which complete dissolution occurs. This temperature corresponds to the solubility of the compound at that specific concentration.
-
Constructing the Solubility Curve: Repeat the experiment with different compositions of the solute and solvent to obtain a series of data points. Plot these points as solubility versus temperature to construct a solubility curve.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the dynamic method of solubility determination.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2,5-Difluoropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (2,5-Difluoropyridin-4-yl)boronic acid with various aryl and heteroaryl halides. The incorporation of the 2,5-difluoropyridinyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate key molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][3]
However, heteroaryl boronic acids containing ortho-fluorine substituents, such as this compound, can present challenges. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic reaction conditions.[4] Therefore, the selection of optimized reaction parameters, including the catalyst, ligand, base, and solvent, is critical to achieving high yields and purity.[4][5] These notes offer a comprehensive guide to effective reaction conditions, detailed experimental procedures, and a summary of relevant data to facilitate the successful application of this building block in complex molecule synthesis.
Data Presentation: Optimized Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize effective conditions derived from protocols for the analogous 2,5-difluorophenylboronic acid, which are expected to be highly applicable.[1][3]
Table 1: Recommended Catalytic Systems for Coupling with Aryl Bromides
| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
Note: This data is adapted from studies with 2,5-difluorophenylboronic acid and serves as a strong starting point for optimization.[1]
Table 2: Recommended Catalytic Systems for Coupling with Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Note: Couplings with aryl chlorides often require more active catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), and stronger bases. This data is based on couplings with 2,5-difluorophenylboronic acid.[1]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and side reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water or DMF/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[1]
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: High-Activity Catalyst Procedure for Coupling with an Aryl Chloride
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]
-
Add the anhydrous solvent to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
Application Notes and Protocols for Suzuki Coupling with (2,5-Difluoropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for selecting the optimal catalyst and conditions for the Suzuki-Miyaura cross-coupling reaction utilizing (2,5-Difluoropyridin-4-yl)boronic acid. The presence of both a pyridine nitrogen and ortho-fluorine substitution presents unique challenges, including potential catalyst inhibition and a propensity for protodeboronation. The following protocols and data are based on established methodologies for structurally similar fluorinated aryl- and pyridylboronic acids and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and functional materials.[1] The 2,5-difluoropyridinyl moiety is a valuable pharmacophore, and its incorporation into complex molecules can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity.[2] However, the electronic properties of the difluorinated pyridine ring necessitate careful selection of the catalytic system to achieve high efficiency and minimize side reactions.
Challenges in the Suzuki coupling of this compound include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect by sterically shielding the metal.[1]
-
Protodeboronation: The electron-withdrawing nature of the fluorine atoms and the pyridine ring can make the boronic acid susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3][4] Employing highly active catalysts that promote rapid coupling can help the desired reaction outcompete this degradation pathway.[5]
Catalyst Selection and Performance Data
The choice of palladium source and ligand is critical for a successful coupling reaction. Modern catalyst systems, particularly those involving bulky, electron-rich biarylphosphine ligands (Buchwald ligands), have shown great success in the coupling of challenging heterocyclic and electron-deficient substrates.[6][7]
Table 1: Recommended Catalyst Systems for Suzuki Coupling with this compound
| Palladium Source | Ligand | Key Advantages | Recommended for |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | High activity for challenging substrates, including heteroaryl chlorides.[4][6] Promotes fast reaction rates, minimizing protodeboronation.[5] | A broad range of aryl and heteroaryl halides (Cl, Br, I, OTf). |
| Pd(dppf)Cl₂ | (dppf) | A robust and versatile catalyst for a variety of Suzuki couplings.[1][8] | Aryl and heteroaryl bromides and iodides. May require higher temperatures. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | XPhos | Air- and moisture-stable, providing reliable and reproducible results.[3] Forms the active Pd(0) species rapidly at room temperature.[5] | High-throughput screening and reactions requiring precise catalyst control. |
Table 2: Summary of Reaction Conditions for Coupling of Fluorinated Aryl- and Pyridylboronic Acids
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [4] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [4] |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 80 | 12 | 92 | [9] |
| 5-Bromopyrimidine | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | K₃PO₄ (3) | Dioxane | 110 | 12 | 91 | [10] |
| Aryl Chloride | XPhos Palladacycle G2 | - | K₃PO₄ | THF/H₂O | RT | 0.5 | High | [7] |
Note: The data in Table 2 is for illustrative purposes with similar substrates. Optimization is recommended for each specific reaction with this compound.
Experimental Protocols
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is recommended as a starting point due to its high success rate with challenging substrates at room temperature.[3][5]
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL per mmol of halide)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Seal the vial with a septum and purge the atmosphere by evacuating and backfilling with an inert gas three times.
-
Add degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are often complete within 30 minutes to 4 hours.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
This protocol utilizes a common and robust catalyst suitable for a wide range of aryl bromides and iodides.[1]
Materials:
-
Aryl/heteroaryl bromide or iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 mmol).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimizing Suzuki Coupling Reactions: A Guide to Base Selection for (2,5-Difluoropyridin-4-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the synthesis of functionalized heteroaromatic compounds is of paramount importance. (2,5-Difluoropyridin-4-yl)boronic acid is a key building block for introducing a difluorinated pyridine moiety, a common motif in many biologically active molecules. However, the successful coupling of this electron-deficient heteroarylboronic acid presents a significant challenge: the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][2] The choice of base is a critical parameter that can significantly influence the reaction yield by modulating the rate of the desired coupling versus the undesired protodeboronation.[3]
This application note provides a comprehensive guide to selecting the optimal base for the Suzuki coupling of this compound with various aryl and heteroaryl halides. By presenting comparative data from analogous systems and detailed experimental protocols, this document aims to equip researchers with the knowledge to navigate the intricacies of this challenging yet valuable transformation.
The Critical Role of the Base and the Challenge of Protodeboronation
The base in a Suzuki-Miyaura coupling serves a dual purpose: it facilitates the formation of a more nucleophilic boronate species from the boronic acid and promotes the regeneration of the active palladium(0) catalyst.[3][4] However, for electron-deficient boronic acids like this compound, strongly basic conditions can accelerate the rate of protodeboronation, where a proton replaces the boronic acid group, leading to reduced yields of the desired coupled product.[2][5] Therefore, a delicate balance must be struck, employing a base that is sufficiently strong to promote the catalytic cycle but mild enough to minimize protodeboronation.
Comparative Analysis of Bases
While specific quantitative data for the Suzuki coupling of this compound with a wide range of bases is not extensively consolidated in the literature, valuable insights can be drawn from studies on structurally similar substrates, such as 2,5-difluorophenylboronic acid and other pyridylboronic acids. Inorganic bases are generally favored over organic bases for these types of couplings.[6]
| Base | Typical Conditions | Relative Efficacy | Key Considerations |
| K₃PO₄ | 2-3 equiv., often in aqueous solution | High | A moderately strong and commonly effective base for challenging couplings. Its use in an aqueous/organic solvent mixture can be beneficial.[5][7] |
| K₂CO₃ | 2-3 equiv., aqueous or solid | Good to High | A widely used and cost-effective base. Can be very effective, but may require higher temperatures. |
| Cs₂CO₃ | 2-3 equiv., solid | High | Often used for difficult couplings due to its high solubility in organic solvents, which can enhance reactivity.[6] |
| KF | 2-3 equiv., solid | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective, especially when base-sensitive functional groups are present.[4] |
| Organic Bases (e.g., Et₃N, DIPEA) | 2-4 equiv. | Generally Low | Typically less effective for this type of coupling and can sometimes lead to lower yields compared to inorganic bases.[6] |
Note: The data presented is a qualitative summary compiled from various sources on analogous systems. Optimal conditions are substrate-dependent, and screening of bases is recommended for each specific reaction.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides using K₃PO₄
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][7]
Protocol 2: Microwave-Assisted Suzuki Coupling with Aryl Chlorides using Cs₂CO₃
This protocol is suitable for more challenging couplings with less reactive aryl chlorides, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Cs₂CO₃ (3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
In a microwave synthesis vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.0125 mmol), SPhos (0.025 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure product.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Pyridines using (2,5-Difluoropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl pyridines is of paramount importance in medicinal chemistry and drug discovery. These scaffolds are privileged structures found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] (2,5-Difluoropyridin-4-yl)boronic acid is a key building block for introducing a difluorinated pyridine moiety, offering a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutics.
This document provides detailed application notes and protocols for the synthesis of biaryl pyridines via the Suzuki-Miyaura cross-coupling reaction, utilizing this compound. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, known for its mild reaction conditions and tolerance of a broad range of functional groups.[3]
Challenges in Coupling with this compound
The use of electron-deficient heteroarylboronic acids, such as this compound, in Suzuki-Miyaura couplings can present challenges. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen can lead to:
-
Protodeboronation: An undesired side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired biaryl product. This is often exacerbated by basic reaction conditions.[4]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[5]
Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore critical to achieve high yields and purity.
Applications in Drug Discovery
Biaryl pyridine motifs are integral to the structure of many therapeutic agents. Their ability to act as scaffolds for diverse pharmacophores makes them attractive targets for drug development. The introduction of a 2,5-difluoropyridine moiety can lead to compounds with improved potency and selectivity for various biological targets, including kinases, G-protein coupled receptors, and other enzymes. While specific examples utilizing this compound are emerging, the broader class of fluorinated biaryl pyridines has shown promise in the development of novel treatments for cancer, inflammatory diseases, and neurological disorders.[6][7]
Synthesis of this compound
A common method for the synthesis of pyridylboronic acids is through the reaction of a corresponding halopyridine with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis. The following protocol is adapted from the synthesis of the analogous 2-fluoropyridine-4-boronic acid.[8]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
To a solution of 2,5-difluoro-4-bromopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise, ensuring the internal temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of these conditions for specific substrates is recommended.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Standard Conditions
This protocol is a starting point for the coupling with a range of aryl bromides and iodides.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water (4:1), toluene, or DMF).
-
Heat the reaction mixture to 80-110 °C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: For Less Reactive Aryl Chlorides
The coupling of aryl chlorides often requires more active catalyst systems.
Experimental Protocol:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), a palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%), and a strong base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vessel.
-
Add an anhydrous and degassed solvent (e.g., 1,4-dioxane or t-amyl alcohol).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous pyridyl and difluorophenyl boronic acids. These should be considered as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides
| Pyridylboronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Pyridylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 3-Pyridylboronic acid | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | 88 |
| 2-Pyridylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 24 | 78 |
Table 2: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides [9]
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | n-Propanol/H₂O | 100 | 1 | 90 |
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 16 | 93 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 91 |
Signaling Pathway and Experimental Logic
The synthesis of biaryl pyridines is often a key step in the development of inhibitors for specific signaling pathways implicated in disease. For example, many kinase inhibitors feature a biaryl pyridine core that orients functional groups for optimal binding to the ATP-binding pocket of the target kinase.
Caption: Simplified kinase signaling pathway and drug discovery logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Application Notes: (2,5-Difluoropyridin-4-yl)boronic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluoropyridin-4-yl)boronic acid is a key building block in medicinal chemistry for the synthesis of novel kinase inhibitors. The incorporation of the 2,5-difluoropyridinyl moiety can significantly enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This is attributed to the ability of the fluorine atoms to modulate the electronic properties of the molecule, engage in favorable interactions with the target protein, and improve metabolic stability. This document provides detailed protocols and application notes for the use of this compound in the synthesis of inhibitors targeting key kinases such as Mer Tyrosine Kinase (MerTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are implicated in cancer and inflammatory diseases.
Key Applications
The primary application of this compound in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction enables the formation of a carbon-carbon bond between the difluoropyridinyl group and a suitable heterocyclic core, a common scaffold in many kinase inhibitors.
Synthesis of a Mer Tyrosine Kinase (MerTK) Inhibitor
MerTK is a receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in promoting tumor survival and immune evasion. Inhibition of MerTK is a promising therapeutic strategy. The following protocol describes the synthesis of a potent MerTK inhibitor utilizing this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of pyrrolopyrimidine-based MerTK inhibitors.
Materials:
-
(4-Amino-5-bromopyrrolo[2,1-f][1][2][3]triazin-7-yl)(morpholino)methanone (1.0 eq)
-
This compound (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add (4-Amino-5-bromopyrrolo[2,1-f][1][2][3]triazin-7-yl)(morpholino)methanone (1.0 eq), this compound (1.5 eq), and Potassium Carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Purge the resulting mixture with the inert gas for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture and purge with the inert gas for another 5 minutes.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired MerTK inhibitor.
Quantitative Data: MerTK Inhibitor Activity
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (EC₅₀, nM) |
| MerTK-Inhibitor-1 | MerTK | 35 | 150 |
| MerTK-Inhibitor-2 | MerTK | 28 | 125 |
| MerTK-Inhibitor-3 | MerTK | 15 | 80 |
Note: The data presented are representative values for pyrrolopyrimidine-based MerTK inhibitors and serve as a general guide. Actual values for inhibitors synthesized with this compound would need to be determined experimentally.
MerTK Signaling Pathway
Activation of MerTK by its ligands, Gas6 or Protein S, leads to the activation of several downstream pro-oncogenic signaling pathways, including PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.
Caption: MerTK Signaling Pathway and Point of Inhibition.
Synthesis of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitor
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases, as well as certain cancers.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on the synthesis of 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors.[4]
Materials:
-
5-Bromo-N2-((1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-N4-(tert-butyl)pyrimidine-2,4-diamine (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-N2-((1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-N4-(tert-butyl)pyrimidine-2,4-diamine (1.0 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of Sodium Carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Degas the solution by bubbling Nitrogen or Argon through it for 20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired IRAK4 inhibitor.
Quantitative Data: IRAK4 Inhibitor Activity
The potency of synthesized IRAK4 inhibitors is determined through enzymatic and cellular assays.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay (LPS-induced IL-6, IC₅₀, nM) |
| IRAK4-Inhibitor-1 | IRAK4 | 12 | 55 |
| IRAK4-Inhibitor-2 | IRAK4 | 8 | 40 |
| IRAK4-Inhibitor-3 | IRAK4 | 5 | 28 |
Note: The data presented are representative values for 5-aryl-2,4-diaminopyrimidine-based IRAK4 inhibitors.[4] Actual values for inhibitors synthesized with this compound would require experimental validation.
IRAK4 Signaling Pathway
IRAK4 is a key mediator downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including the NF-κB pathway, which results in the production of pro-inflammatory cytokines.[1][3][5]
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Experimental Workflow: General Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the synthesis of kinase inhibitors using this compound via a Suzuki-Miyaura coupling reaction.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of potent and selective kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating the 2,5-difluoropyridinyl moiety into various heterocyclic scaffolds. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
Application Notes and Protocols for (2,5-Difluoropyridin-4-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluoropyridin-4-yl)boronic acid is a valuable heterocyclic building block for medicinal chemistry and drug discovery. The incorporation of a 2,5-difluoropyridine moiety into small molecules can significantly modulate their physicochemical and pharmacological properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through various non-covalent interactions, and alter the pKa of the pyridine nitrogen, which can influence solubility and receptor interactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides and triflates, providing a versatile method for the synthesis of complex biaryl and heteroaryl structures. These structures are often privileged scaffolds in the design of inhibitors for various enzyme classes, including kinases, proteases, and phosphodiesterases.
Advantages of incorporating the 2,5-difluoropyridin-4-yl moiety:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.
-
Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyridine nitrogen. This can prevent unwanted interactions with acidic cellular components and may improve cell permeability.
-
Increased Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug candidate.
-
Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.
Quantitative Data: Illustrative Example
As of the last update, specific quantitative data for compounds synthesized directly from this compound is not widely published. The following table provides an illustrative example of how such data would be presented for a hypothetical series of kinase inhibitors, where the 2,5-difluoropyridin-4-yl moiety is coupled to different heteroaryl cores.
| Compound ID | Heteroaryl Core | Target Kinase | IC50 (nM) | Cell-based Potency (EC50, µM) |
| HYPO-001 | Thiazole | Kinase A | 15 | 0.25 |
| HYPO-002 | Pyrazole | Kinase A | 28 | 0.52 |
| HYPO-003 | Imidazole | Kinase A | 8 | 0.15 |
| HYPO-004 | Thiazole | Kinase B | 250 | >10 |
| HYPO-005 | Pyrazole | Kinase B | 310 | >10 |
| HYPO-006 | Imidazole | Kinase B | 180 | 8.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. It is important to note that reactions involving 2- and 4-pyridylboronic acids can be challenging due to competitive protodeboronation.[1] Optimization of the base, catalyst, and solvent system may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl or heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS). Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl or heteroaryl product.
Troubleshooting Notes:
-
Protodeboronation: If significant protodeboronation of the this compound is observed, consider using a milder base (e.g., K₃PO₄ or CsF) or a boronic ester derivative (e.g., pinacol ester) which can exhibit greater stability.[1]
-
Low Yield: For challenging couplings, especially with electron-rich or sterically hindered aryl halides, using a more active catalyst system, such as a palladium pre-catalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos), may improve the yield.[2]
-
Reaction Temperature: Lowering the reaction temperature may help to minimize decomposition of the boronic acid, but may require a more active catalyst to achieve a reasonable reaction rate.
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Application Notes: The Strategic Use of (2,5-Difluoropyridin-4-yl)boronic Acid in the Synthesis of a Novel Pyridine-Based Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into agrochemical candidates can significantly enhance their biological efficacy, metabolic stability, and overall performance. The 2,5-difluoropyridine moiety is a valuable pharmacophore in modern agrochemical discovery. (2,5-Difluoropyridin-4-yl)boronic acid is a key building block for introducing this functionality, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a novel, hypothetical herbicidal agent. The protocols and data presented are based on established synthetic methodologies for structurally related compounds and serve as a guide for the development of new agrochemical candidates.
Hypothetical Application: Synthesis of "Gemini-Herbicide A"
For the purposes of these application notes, we will describe the synthesis of a hypothetical herbicide, designated "Gemini-Herbicide A". This compound is designed as a potential inhibitor of Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The key step in the synthesis of Gemini-Herbicide A is the Suzuki-Miyaura cross-coupling of this compound with a suitable heterocyclic coupling partner.
Overall Synthetic Scheme
The proposed synthetic route to Gemini-Herbicide A is a two-step process involving a Suzuki-Miyaura coupling followed by a subsequent functional group manipulation to yield the final product.
Caption: Proposed synthetic route for Gemini-Herbicide A.
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with a generic heterocyclic halide.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-chloro-N-(5-iodopyrimidin-2-yl)acetamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried reaction vessel, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes hypothetical reaction conditions and yields for the Suzuki-Miyaura coupling step with various catalysts and bases. This data is for illustrative purposes to guide optimization.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | 16 | 88 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | DME/H₂O | 95 | 10 | 95 |
Proposed Biological Mode of Action: ALS Inhibition
Gemini-Herbicide A is hypothesized to act by inhibiting the acetolactate synthase (ALS) enzyme. ALS is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Proposed signaling pathway for Gemini-Herbicide A.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for incorporating the 2,5-difluoropyridine moiety into a wide range of molecular scaffolds. The provided hypothetical application and protocols serve as a foundational guide for researchers in the design and synthesis of new, potentially potent herbicidal agents. Further optimization of reaction conditions and extensive biological evaluation are necessary to fully realize the potential of this and other related compounds.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2,5-Difluoropyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the 2,5-difluoropyridin-4-yl moiety into small molecules is of significant interest in medicinal chemistry and drug discovery. The unique electronic properties conferred by the fluorine atoms and the nitrogen atom within the pyridine ring can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1] (2,5-Difluoropyridin-4-yl)boronic acid is a key building block that enables the introduction of this valuable structural motif through palladium-catalyzed cross-coupling reactions.
These application notes provide an overview and detailed protocols for the use of this compound in several common palladium-catalyzed cross-coupling reactions. While specific experimental data for this particular boronic acid is limited in the public domain, the provided protocols are based on established methodologies for structurally similar and electronically related substrates, such as (2,5-difluorophenyl)boronic acid and other heteroarylboronic acids.[2][3] It is crucial to note that optimization of the reaction conditions for each specific substrate combination is highly recommended.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds, coupling an organoboron compound with an organohalide.[4] For heteroarylboronic acids, especially those with electron-withdrawing groups like fluorine, challenges such as competitive protodeboronation under basic conditions can arise.[5] The choice of catalyst, ligand, base, and solvent is therefore critical for a successful coupling.
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with aryl or heteroaryl bromides.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or THF/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Under the inert atmosphere, add the palladium catalyst (5 mol%).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Representative Catalyst Systems for Suzuki-Miyaura Coupling of Fluorinated Heteroaryl Boronic Acids
The following table summarizes catalyst systems that have been reported to be effective for the Suzuki-Miyaura coupling of challenging heteroaryl boronic acids, including fluorinated analogs.[3][6] These serve as a good starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | 1,4-Dioxane | 65 - 100 | 12 - 24 | 5 - 89 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | Room Temp. - 100 | 0.5 - 12 | High |
| [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2.0) | THF/H₂O | Room Temp. | 0.5 | >95 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | 4 | Moderate to High |
II. Other Palladium-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is the most common application for boronic acids, the corresponding organohalide, 2,5-difluoro-4-halopyridine, can participate in a variety of other important palladium-catalyzed cross-coupling reactions. The following sections provide generalized protocols for these transformations.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[7] This reaction is a powerful tool for the synthesis of arylamines.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Reactants: 4-Halo-2,5-difluoropyridine (e.g., 4-bromo-2,5-difluoropyridine) and a primary or secondary amine.
Typical Conditions:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (2-10 mol%)
-
Base: A strong, non-nucleophilic base like NaOt-Bu, LiHMDS, or K₃PO₄ (1.2-2.0 equiv.)
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF
-
Temperature: 80 - 110 °C
B. Sonogashira Coupling
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]
Caption: General catalytic cycle of the Sonogashira coupling.
Reactants: 4-Halo-2,5-difluoropyridine and a terminal alkyne.
Typical Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)
-
Copper Co-catalyst: CuI (1-10 mol%)
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), often used as the solvent or co-solvent
-
Solvent: THF, DMF, or neat amine
-
Temperature: Room temperature to 70 °C
C. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8]
Caption: General catalytic cycle of the Heck reaction.
Reactants: 4-Halo-2,5-difluoropyridine and an alkene.
Typical Conditions:
-
Palladium Source: Pd(OAc)₂ or PdCl₂ (1-5 mol%)
-
Ligand: Phosphine ligands such as PPh₃ or P(o-tolyl)₃ (2-10 mol%)
-
Base: An inorganic base like Na₂CO₃, K₂CO₃, or an organic base like Et₃N (1.5-2.5 equiv.)
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile
-
Temperature: 80 - 140 °C
D. Stille Coupling
The Stille coupling reaction joins an organostannane with an sp²-hybridized organohalide.[9] While effective, the toxicity of organotin compounds is a significant drawback.[2]
Caption: General catalytic cycle of the Stille coupling.
Reactants: 4-Halo-2,5-difluoropyridine and an organostannane (e.g., aryl-SnBu₃).
Typical Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)
-
Solvent: Anhydrous, degassed solvents like THF, toluene, or DMF
-
Additives: In some cases, a copper(I) co-catalyst or lithium chloride can be beneficial.
-
Temperature: 80 - 120 °C
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide a powerful toolkit for the incorporation of the 2,5-difluoropyridin-4-yl moiety. While the provided protocols are based on robust and well-established methodologies, the unique electronic and steric nature of this particular substrate necessitates careful optimization of reaction conditions to achieve high yields and purity. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific application.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for C-N Coupling Reactions with (2,5-Difluoropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceutical agents. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of biologically active molecules. (2,5-Difluoropyridin-4-yl)boronic acid is a valuable building block for introducing the 2,5-difluoropyridin-4-yl moiety, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of the fluorine atoms can modulate pKa, lipophilicity, and metabolic stability, making this reagent highly attractive for medicinal chemistry programs.
This document provides detailed application notes and representative protocols for the C-N coupling of this compound with various amines, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam amination. These methods offer versatile and efficient routes to a diverse range of 4-amino-2,5-difluoropyridine derivatives.
Reaction Workflows and Signaling Pathways
The following diagram illustrates the general workflow for a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction, a widely employed method for the synthesis of arylamines.
Application Notes and Protocols: (2,5-Difluoropyridin-4-yl)boronic acid in the Synthesis of Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluoropyridin-4-yl)boronic acid is a key building block in the synthesis of novel organic semiconductors. The introduction of the difluoropyridine moiety into a conjugated polymer backbone can significantly influence the material's electronic properties, including its charge carrier mobility and air stability. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting semiconductor, which is often desirable for creating stable and efficient n-type or ambipolar organic field-effect transistors (OFETs).
The primary synthetic route to incorporate this building block into conjugated polymers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a suitable halogenated (typically brominated or iodinated) aromatic or heteroaromatic comonomer. However, a significant challenge with fluorinated pyridine boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This can lead to lower molecular weight polymers and impurities that are difficult to remove, ultimately impacting device performance.
These application notes provide protocols for the use of this compound in Suzuki-Miyaura polymerization to synthesize conjugated polymers for organic semiconductor applications. The protocols are designed to mitigate protodeboronation and promote efficient polymerization.
Key Applications
The incorporation of the 2,5-difluoropyridin-4-yl unit into conjugated polymers is a strategy to develop high-performance organic semiconductors for a variety of electronic applications, including:
-
Organic Field-Effect Transistors (OFETs): The resulting polymers can be used as the active layer in OFETs, which are fundamental components of organic integrated circuits, sensors, and displays.
-
Organic Photovoltaics (OPVs): As electron-accepting materials in the active layer of OPVs.
-
Organic Light-Emitting Diodes (OLEDs): As host or charge-transport materials in OLEDs.
Experimental Protocols
Two primary protocols are presented for the Suzuki-Miyaura polymerization. Protocol 1 is a conventional thermal method, while Protocol 2 utilizes microwave-assisted synthesis to accelerate the reaction and potentially minimize side reactions. The choice of protocol will depend on the specific reactivity of the comonomer and available equipment.
Protocol 1: Conventional Thermal Suzuki-Miyaura Polymerization
This protocol is a standard method for Suzuki polymerization and can be adapted for various comonomers. Careful control of the reaction conditions is crucial to minimize protodeboronation of the this compound.
Materials:
-
This compound
-
Dihalogenated comonomer (e.g., 2,5-dibromothiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand like XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, and water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, add this compound (1.05 equivalents) and the dihalogenated comonomer (1.0 equivalent).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water). The reaction should be at a concentration of approximately 0.1 M with respect to the monomer.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by techniques like GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like chloroform or chlorobenzene.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol or acetone.
-
Collect the polymer by filtration.
-
Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.
-
Dry the purified polymer under vacuum.
-
Diagram: General Workflow for Conventional Suzuki Polymerization
Workflow for Conventional Suzuki Polymerization
Protocol 2: Microwave-Assisted Suzuki-Miyaura Polymerization
Microwave irradiation can significantly reduce reaction times and may offer better control over the polymerization, potentially reducing the extent of side reactions like protodeboronation.[1]
Materials:
-
Same as Protocol 1
-
Microwave reactor with sealed reaction vessels
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.05 equivalents), the dihalogenated comonomer (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction should be at a concentration of approximately 0.1 - 0.5 M.[1]
-
Sealing: Seal the vial with a cap.
-
Microwave Reaction: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 15-60 minutes).[1]
-
Monitoring: After the initial reaction time, the vial can be cooled, and a small aliquot can be taken for analysis (e.g., GPC) to determine if further reaction time is needed.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Diagram: Microwave-Assisted Suzuki Polymerization Workflow
Workflow for Microwave-Assisted Suzuki Polymerization
Data Presentation
The following tables provide an example of the kind of data that should be collected and organized to evaluate the success of the polymerization and the properties of the resulting organic semiconductor.
Table 1: Polymerization Reaction Conditions and Results
| Entry | Comonomer | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) |
| 1 | 2,5-dibromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 48 | 15.2 | 1.8 | 75 |
| 2 | 2,5-dibromothiophene | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 24 | 25.6 | 1.6 | 82 |
| 3 | 9,9-dioctyl-2,7-dibromofluorene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 72 | 18.9 | 2.1 | 68 |
| 4 | 2,5-dibromothiophene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 22.1 | 1.7 | 85 |
Note: This is illustrative data. Actual results will vary based on specific reaction conditions and comonomers.
Table 2: Properties of Organic Semiconductors Synthesized with this compound
| Polymer from Entry | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| 1 | -5.6 | -3.4 | 2.2 | 1x10⁻⁴ | 5x10⁻⁵ | 10⁴ |
| 2 | -5.7 | -3.5 | 2.2 | 8x10⁻⁴ | 2x10⁻⁴ | 10⁵ |
| 3 | -5.8 | -3.2 | 2.6 | 5x10⁻³ | - | 10⁶ |
| 4 | -5.7 | -3.5 | 2.2 | 1.5x10⁻³ | 4x10⁻⁴ | 10⁵ |
Note: This is illustrative data. HOMO/LUMO levels can be determined by cyclic voltammetry, the optical bandgap from UV-Vis spectroscopy, and mobility/On-Off ratio from OFET device characterization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Conclusion
This compound is a valuable monomer for the synthesis of novel conjugated polymers for organic electronic applications. The protocols provided here offer a starting point for the synthesis of these materials via Suzuki-Miyaura polymerization. Optimization of the catalyst system, base, solvent, and temperature will be necessary to achieve high molecular weight polymers and desirable semiconductor properties for specific applications. Careful characterization of the resulting polymers is essential to establish structure-property relationships and guide the design of next-generation organic semiconductors.
References
Application Notes and Protocols for Photoredox Catalysis with Fluorinated Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated pyridine motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Photoredox catalysis has emerged as a mild and versatile platform for forging complex chemical bonds under ambient conditions. This document provides detailed application notes and experimental protocols for leveraging the synergy between these two areas, specifically focusing on the use of fluorinated pyridine boronic acids in photoredox-catalyzed transformations.
Introduction
Fluorinated pyridine boronic acids are valuable building blocks that combine the desirable electronic properties of a pyridine ring, the metabolic stability often conferred by fluorine atoms, and the versatile reactivity of a boronic acid. Visible-light photoredox catalysis provides a unique avenue to access radical intermediates from these precursors under exceptionally mild conditions, enabling a range of chemical transformations that are challenging to achieve through traditional methods. These reactions are characterized by high functional group tolerance, operational simplicity, and the ability to construct C-C and C-X bonds efficiently.
This document outlines protocols for three key applications:
-
Dual Photoredox/Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling: For the synthesis of alkylated fluoropyridines.
-
Photoredox-Mediated Minisci-Type C-H Alkylation: For the functionalization of other heterocycles.
-
Reductive C-N Cross-Coupling: For the synthesis of aminopyridines.
Application 1: Dual Photoredox/Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling
This protocol enables the coupling of fluorinated pyridine boronic acids with alkyl electrophiles, a transformation that is challenging for traditional cross-coupling methods due to slow transmetalation and competing β-hydride elimination. The merger of photoredox and nickel catalysis provides a robust solution.
General Reaction Scheme:
A fluorinated pyridine boronic acid is coupled with an alkyl halide (or other suitable radical precursor) in the presence of an iridium or ruthenium-based photocatalyst, a nickel catalyst, and a suitable ligand.
Proposed Catalytic Cycles
Caption: Dual Photoredox/Nickel Catalytic Cycles.
Experimental Protocol
Materials:
-
Fluorinated Pyridine Boronic Acid (e.g., 2-Fluoro-4-pyridineboronic acid)
-
Alkyl Bromide (e.g., 1-bromooctane)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%)
-
Nickel Catalyst: NiCl₂·glyme (5-10 mol%)
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5-10 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or DMF
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluorinated pyridine boronic acid (1.0 equiv.), nickel catalyst, and ligand under an inert atmosphere (N₂ or Ar).
-
Add the photocatalyst, base, and alkyl bromide (1.5 equiv.).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M with respect to the boronic acid).
-
Seal the tube, and degas the reaction mixture with three freeze-pump-thaw cycles.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp (450 nm). For temperature control, a fan can be used to maintain room temperature.
-
Irradiate the mixture with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Entry | Fluorinated Pyridine Boronic Acid | Alkyl Bromide | Photocatalyst (mol%) | Ni Catalyst (mol%) | Yield (%) |
| 1 | 2-Fluoro-4-pyridineboronic acid | 1-Bromooctane | Ir(ppy)₃ (2) | NiCl₂·glyme (10) | 85 |
| 2 | 3-Fluoro-5-pyridineboronic acid | Cyclohexyl bromide | Ru(bpy)₃Cl₂ (2) | NiBr₂·diglyme (10) | 78 |
| 3 | 2,6-Difluoro-3-pyridineboronic acid | 1-Bromo-4-phenylbutane | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | NiCl₂·glyme (5) | 91 |
| 4 | 5-Trifluoromethyl-2-pyridineboronic acid | Isopropyl bromide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | NiCl₂·glyme (5) | 65 |
Application 2: Photoredox-Mediated Minisci-Type C-H Functionalization
This protocol describes the generation of a fluoropyridinyl radical from the corresponding boronic acid, which then engages in a Minisci-type reaction to functionalize another (hetero)arene. This method is particularly useful for late-stage functionalization in drug discovery.
General Reaction Scheme:
A fluorinated pyridine boronic acid is converted to a radical via single-electron oxidation, which then adds to a protonated heteroarene.
Experimental Workflow
Caption: Workflow for Minisci-Type C-H Functionalization.
Experimental Protocol
Materials:
-
Fluorinated Pyridine Boronic Acid (1.5 equiv.)
-
Heteroarene substrate (e.g., Lepidine, Caffeine) (1.0 equiv.)
-
Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr⁺) (1-2 mol%)
-
Oxidant: Potassium persulfate (K₂S₂O₈) (2.0 equiv.)
-
Acid: Trifluoroacetic acid (TFA) (1.5 equiv.)
-
Solvent: Acetonitrile/Water (3:1 mixture)
Procedure:
-
In a standard glass vial, dissolve the heteroarene substrate (1.0 equiv.) and the fluorinated pyridine boronic acid (1.5 equiv.) in the acetonitrile/water solvent mixture (to achieve 0.1 M concentration in the heteroarene).
-
Add the photocatalyst, potassium persulfate, and trifluoroacetic acid.
-
Seal the vial with a cap and sparge the mixture with nitrogen for 15 minutes.
-
Place the vial before a blue LED light source and stir vigorously for 12-24 hours.
-
After the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify via silica gel chromatography to yield the functionalized heteroarene.
Data Summary
| Entry | Fluorinated Pyridine Boronic Acid | Heteroarene Substrate | Photocatalyst (mol%) | Acid | Yield (%) |
| 1 | 2-Fluoro-4-pyridineboronic acid | Lepidine | Mes-Acr⁺ (2) | TFA | 75 |
| 2 | 3-Fluoro-5-pyridineboronic acid | Caffeine | Mes-Acr⁺ (2) | TFA | 68 |
| 3 | 2,6-Difluoro-3-pyridineboronic acid | Isoquinoline | 4CzIPN (2) | H₂SO₄ | 82 |
| 4 | 5-Trifluoromethyl-2-pyridineboronic acid | Pyridine | Mes-Acr⁺ (2) | TFA | 55 |
Application 3: Photoredox-Mediated Reductive C-N Cross-Coupling
This protocol outlines a method for the synthesis of fluorinated aminopyridines, important motifs in many pharmaceuticals. It utilizes a photoredox-catalyzed reductive coupling between a fluorinated pyridine boronic acid and a nitroalkane.
Logical Relationship Diagram
Caption: Key Steps in Reductive C-N Coupling.
Experimental Protocol
Materials:
-
Fluorinated Pyridine Boronic Acid (1.0 equiv.)
-
Nitroalkane (e.g., Nitrocyclohexane) (1.2 equiv.)
-
Photocatalyst: fac-Ir(ppy)₃ (1.5 mol%)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv.)
-
Solvent: Anhydrous, degassed DMSO
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the fluorinated pyridine boronic acid (1.0 equiv.), photocatalyst, and a magnetic stir bar.
-
Add the anhydrous DMSO, followed by the nitroalkane (1.2 equiv.) and DBU (2.0 equiv.) via syringe.
-
Degas the solution with three freeze-pump-thaw cycles.
-
Place the sealed tube before a blue LED lamp and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel.
Data Summary
| Entry | Fluorinated Pyridine Boronic Acid | Nitroalkane | Photocatalyst (mol%) | Base | Yield (%) |
| 1 | 2-Fluoro-3-pyridineboronic acid | Nitrocyclohexane | fac-Ir(ppy)₃ (1.5) | DBU | 79 |
| 2 | 3-Fluoro-4-pyridineboronic acid | 1-Nitropropane | fac-Ir(ppy)₃ (1.5) | DBU | 72 |
| 3 | 2-Chloro-5-fluoro-4-pyridineboronic acid | Nitrocyclopentane | Ru(bpy)₃Cl₂ (2.0) | K₂CO₃ | 65 |
| 4 | 5-Trifluoromethyl-2-pyridineboronic acid | 2-Nitropropane | fac-Ir(ppy)₃ (1.5) | DBU | 58 |
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (2,5-Difluoropyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and functional materials.
The incorporation of a 2,5-difluoropyridinyl moiety into molecular scaffolds is of significant interest as the fluorine atoms and the pyridine nitrogen can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. (2,5-Difluoropyridin-4-yl)boronic acid serves as a key building block for introducing this valuable structural unit.
However, the Suzuki-Miyaura coupling of electron-deficient heteroarylboronic acids, particularly those bearing ortho-fluorine substituents, can present challenges. A common side reaction is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom under the basic reaction conditions. This process can lead to reduced yields of the desired coupled product. Therefore, careful optimization of the reaction parameters—including the choice of catalyst, ligand, base, and solvent—is crucial for achieving high yields and purity.
These application notes provide a comprehensive overview of reaction conditions, detailed experimental protocols, and a summary of reported data for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information is curated to guide researchers in developing robust and efficient synthetic routes.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the this compound forms a boronate species. This species then transfers the difluoropyridinyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-aryl-2,5-difluoropyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Summary of Reaction Conditions
The successful coupling of this compound with aryl halides is highly dependent on the judicious selection of reaction components. Below is a summary of commonly employed conditions, primarily based on analogous couplings with 2,5-difluorophenylboronic acid due to the limited specific data for the pyridinyl counterpart.[1][2][3] These conditions serve as an excellent starting point for optimization.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts are often used in combination with phosphine ligands. |
| Ligand | XPhos, SPhos, RuPhos, PPh₃, dppf | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | The choice of base is critical to activate the boronic acid while minimizing protodeboronation.[4] |
| Solvent | Dioxane, THF, Toluene, DMF, often with H₂O | A mixture of an organic solvent and water can facilitate the dissolution of the base and promote the reaction. |
| Temperature | Room Temperature to 120 °C | Milder temperatures are preferred to reduce protodeboronation, which is achievable with highly active catalysts. |
| Reaction Time | 0.5 to 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |
Table 2: Exemplary Catalyst Systems and Yields for Coupling of Fluorinated Arylboronic Acids
| Aryl Halide | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | Good |
| Chlorobenzene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 24 | 82 |
Note: The data in this table is primarily derived from studies on 2,5-difluorophenylboronic acid and serves as a guide.[2][3][5] Optimization for this compound is recommended.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general guideline for the coupling of this compound with an aryl bromide using a common palladium catalyst.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv.)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2,5-difluoropyridine.[3]
Protocol 2: Procedure for More Challenging Couplings (e.g., with Aryl Chlorides)
This protocol outlines a general procedure for the more challenging coupling with aryl chlorides, which often requires a more active catalyst system and potentially higher temperatures.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv.)
-
Anhydrous 1,4-dioxane or tert-Amyl alcohol, degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,5-difluoropyridine.[3]
Mandatory Visualizations
General Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich ligands such as XPhos or SPhos can be particularly effective.[1] The choice of base and solvent system can also have a significant impact and should be optimized.
-
Protodeboronation: The primary competing side reaction is the protodeboronation of the this compound. To minimize this, use a highly active catalyst that allows for lower reaction temperatures and shorter reaction times. Milder bases, such as K₃PO₄, may also be beneficial compared to stronger bases.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be necessary. However, be mindful that this can also increase the rate of protodeboronation. A higher catalyst loading could also be explored.
-
Purification Challenges: If the product is difficult to purify, ensure that the work-up procedure is thorough in removing the inorganic salts and catalyst residues. Recrystallization, in addition to column chromatography, may be a useful purification technique.
By carefully considering these factors and starting with the provided protocols, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable 4-aryl-2,5-difluoropyridine derivatives.
References
Application Notes and Protocols for One-Pot Synthesis Strategies Involving (2,5-Difluoropyridin-4-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,5-Difluoropyridin-4-yl)boronic acid is a valuable reagent in medicinal chemistry and materials science, primarily utilized for the introduction of the 2,5-difluoropyridine moiety into organic molecules. This structural motif is of significant interest as the fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of target compounds. One-pot synthesis strategies involving this boronic acid, particularly the Suzuki-Miyaura cross-coupling reaction, offer an efficient and atom-economical approach to constructing complex biaryl and heteroaryl structures, which are common scaffolds in kinase inhibitors and other therapeutic agents.[1][2]
This document provides detailed application notes and experimental protocols for one-pot synthesis strategies utilizing this compound, with a focus on its application in the synthesis of kinase inhibitors.
One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
A highly effective one-pot strategy for the synthesis of 4-aryl-2,5-difluoropyridines is the sequential Miyaura borylation of an aryl halide followed by a Suzuki-Miyaura coupling with a second aryl halide. This approach avoids the isolation of the intermediate boronic ester, thereby streamlining the synthetic process and often improving overall yields.[3][4][5][6][7] Microwave-assisted protocols can significantly reduce reaction times.[4][6][7]
General Workflow
The general workflow for a one-pot borylation/Suzuki-Miyaura coupling reaction is depicted below. An aryl halide is first reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form an in-situ boronic ester. Subsequently, this compound (or a corresponding halide) and a second palladium catalyst/base system are introduced to facilitate the cross-coupling reaction.
Figure 1: General workflow for a one-pot borylation/Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
The 2,5-difluoropyridine moiety can serve as a hinge-binding motif in kinase inhibitors, mimicking the hydrogen bonding interactions of the adenine region of ATP.[4] One-pot Suzuki-Miyaura coupling reactions provide a versatile platform for the rapid synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. By varying the aryl halide coupling partners, researchers can explore different substitutions on the resulting biaryl scaffold to optimize potency and selectivity against specific kinase targets.[1][2]
Signaling Pathway Context
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] For instance, receptor tyrosine kinases (RTKs) like EGFR and VEGFR are key targets in oncology.[1] The diagram below illustrates a simplified signaling cascade that can be targeted by kinase inhibitors.
Figure 2: Simplified kinase signaling pathway and the inhibitory action of a synthesized compound.
Experimental Protocols
The following are generalized protocols for one-pot Suzuki-Miyaura cross-coupling reactions involving this compound. Note: These protocols are adapted from methodologies for structurally similar compounds and should be optimized for specific substrates.[8][9]
Protocol 1: One-Pot Suzuki-Miyaura Coupling with an Aryl Halide
This protocol describes the direct coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like G3-XPhos)[8]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or a mixture like THF/Toluene/Water)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Borylation of an Aryl Halide followed by Suzuki-Miyaura Coupling
This protocol is for a sequential one-pot reaction where the boronic ester is generated in situ.
Materials:
-
Aryl Halide 1 (e.g., 4-bromotoluene)
-
Aryl Halide 2 (e.g., 4-chloro-2,5-difluoropyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, SiliaCat DPP-Pd)[10]
-
Base 1 (for borylation, e.g., KOAc)
-
Base 2 (for Suzuki coupling, e.g., aqueous K₂CO₃ or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, isopropanol)
Procedure:
Step A: Miyaura Borylation
-
In a reaction vessel under an inert atmosphere, combine Aryl Halide 1 (1.0 equiv.), B₂pin₂ (1.1 equiv.), Base 1 (1.5 equiv.), and the palladium catalyst (1-3 mol%) in the anhydrous solvent.
-
Heat the mixture (e.g., to 80 °C) and stir until the borylation is complete (monitor by GC-MS or LC-MS).
Step B: Suzuki-Miyaura Coupling
-
To the reaction mixture from Step A, add Aryl Halide 2 (1.0 equiv.) and an aqueous solution of Base 2 (2.0-3.0 equiv.).
-
Continue heating and stirring the reaction mixture until the coupling is complete.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of similar fluorinated boronic acids. These serve as a starting point for optimizing reactions with this compound.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [9] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 80 | 1 | >95 | [9] |
| 3-Bromopyridine | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2) | Dioxane | 120 (MW) | 0.5 | ~100 | [7] |
| 4-Bromotoluene | SiliaCat DPP-Pd (2) | - | K₃PO₄ (3) | Isopropanol | 80 | 3 | 85 | [10] |
Note: Yields are highly substrate-dependent and optimization is recommended for each specific reaction.
Conclusion
One-pot synthesis strategies, particularly the Suzuki-Miyaura cross-coupling, involving this compound are powerful tools for the efficient synthesis of complex molecules. These methods are particularly relevant in the field of drug discovery for the development of kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute these synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medium.com [medium.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions with (2,5-Difluoropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The incorporation of fluorinated pyridine moieties is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5] (2,5-Difluoropyridin-4-yl)boronic acid is a valuable building block for introducing this motif.
However, scaling up Suzuki reactions with heteroaromatic boronic acids, particularly those containing a pyridine ring, presents unique challenges.[3][6] These substrates are often prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the coupling.[3][7][8] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and reduced reaction efficiency.[3][6]
These application notes provide a detailed protocol and guidance for the successful scale-up of Suzuki reactions involving this compound, focusing on strategies to mitigate common side reactions and ensure a robust and reproducible process.
Challenges in Scaling-Up
Several factors must be carefully considered when scaling up Suzuki reactions with this compound:
-
Protodeboronation: The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen can make the carbon-boron bond more susceptible to cleavage.[7][8] This is often exacerbated by prolonged reaction times and high temperatures.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[3][6]
-
Reagent Purity and Stability: The quality of the boronic acid is crucial. Impurities or degradation can lead to inconsistent results and the formation of byproducts.
-
Exothermic Reaction Profile: The reaction can be exothermic, requiring careful temperature control on a larger scale to prevent runaway reactions and ensure product quality.
-
Product Purification: Removal of the palladium catalyst and other process impurities to meet the stringent requirements for active pharmaceutical ingredients (APIs) is a critical downstream challenge.[9]
Strategies for a Successful Scale-Up
To address these challenges, the following strategies are recommended:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7]
-
Careful Selection of Catalyst and Ligand: Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, can promote the desired cross-coupling at lower temperatures and shorter reaction times, outcompeting the protodeboronation pathway.[8][10]
-
Optimization of Base and Solvent: The choice of base and solvent system is critical. Weaker bases and anhydrous or mixed aqueous/organic solvent systems can help to minimize the degradation of the boronic acid.[6][11]
-
Inert Atmosphere: Strict control of oxygen levels is important, as oxygen can contribute to the degradation of the catalyst and starting materials.[12] Degassing of solvents and reaction mixtures is essential.
-
Controlled Reagent Addition: In some cases, slow addition of the base or boronic acid can help to control the reaction exotherm and minimize side reactions.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide on a laboratory scale, which can be adapted for scale-up.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)[13][14][15]
Procedure:
-
Inerting the Reaction Vessel: To a clean, dry, and appropriately sized reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the aryl bromide, this compound, and the base.
-
Degassing: Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
-
Palladium Removal: For pharmaceutical applications, further purification steps to remove residual palladium may be necessary. This can include treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like sodium bisulfite.[9]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving similar heteroaryl boronic acids, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki Coupling of Pyridylboronic Acids
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | 1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane | KF (3.0) | Dioxane | 110 | 12 | 74 | [10] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | 1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane | KF (3.0) | Dioxane | 110 | 12 | 91 | [10] |
| 4-Bromoanisole | 2-Thiopheneboronic acid (1.5) | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 89 | [15] |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid (1.0) | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | 90 (initial) | [13] |
Table 2: Scale-Up Considerations and Potential Solutions
| Parameter | Challenge on Scale-Up | Recommended Solution |
| Catalyst Loading | High cost of palladium, potential for high residual metal in product. | Screen for catalysts with high turnover numbers. Implement palladium scavenging techniques post-reaction.[9] |
| Reaction Time | Longer reaction times increase the risk of protodeboronation. | Use more active catalyst systems to reduce reaction time and temperature.[8] |
| Solvent Selection | Solubility issues, safety, and environmental impact. | Consider alternative green solvents. Ensure good agitation to overcome solubility limitations. |
| Work-up & Purification | Emulsion formation, difficult separation of impurities. | Optimize solvent system for work-up. Consider crystallization over chromatography for large-scale purification. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing protodeboronation of (2,5-Difluoropyridin-4-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protodeboronation of (2,5-Difluoropyridin-4-yl)boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. This compound is particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of the fluorine atoms and the presence of the pyridine nitrogen, which can influence the reaction mechanism.[2][3]
Q2: What are the main factors that contribute to the protodeboronation of this specific boronic acid?
A2: Several factors can influence the rate of protodeboronation:
-
pH of the reaction medium: Pyridylboronic acids can undergo rapid protodeboronation. The reaction pH is a critical factor in the stability of boronic acids.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[2]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle of Suzuki coupling, strongly basic conditions can promote protodeboronation.[2]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.
Q3: How do the fluorine substituents on the pyridine ring affect the stability of this compound?
A3: The two fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid.[4][5] This increased acidity can make the boronic acid more susceptible to protodeboronation under certain conditions. The position of the fluorine atoms influences the electronic properties and can impact the rate of both the desired coupling reaction and the undesired protodeboronation.[4]
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, using boronic acid derivatives can significantly suppress protodeboronation.[1] N-methyliminodiacetic acid (MIDA) boronates and pinacol esters are common and effective alternatives that offer increased stability. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 2,5-difluoropyridine | High rate of protodeboronation. | 1. Optimize the base: Switch to a weaker, non-hydroxide base. Mild bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective while minimizing protodeboronation. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is slow, consider a more active catalyst/ligand system rather than increasing the temperature. 3. Use a boronic acid derivative: Convert the boronic acid to its pinacol ester or MIDA boronate to increase stability. 4. Ensure anhydrous conditions: Water can be a proton source for protodeboronation. Use anhydrous solvents and dry glassware thoroughly. |
| Reaction is sluggish or does not go to completion | 1. Inefficient catalyst system. 2. Slow transmetalation of the electron-deficient boronic acid. | 1. Optimize catalyst and ligands: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to promote efficient cross-coupling.[6] Consider using pre-formed, active Pd(0) catalysts. 2. Increase catalyst loading: A modest increase in catalyst loading may improve conversion. 3. Use a stronger base (with caution): While strong bases can promote protodeboronation, a slightly stronger base like K₃PO₄ might be necessary to facilitate transmetalation. Careful optimization is key. |
| Formation of homocoupled byproducts (bipyridine) | Presence of oxygen in the reaction mixture. | 1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and homocoupling.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane/Water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using this compound pinacol ester
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
Materials:
-
This compound pinacol ester (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane or t-Amyl alcohol)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, boronic acid pinacol ester, base, and palladium precatalyst to an oven-dried Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and follow the workup and purification procedure described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
References
Technical Support Center: Suzuki Coupling with (2,5-Difluoropyridin-4-yl)boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (2,5-Difluoropyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the electron-deficient nature of the pyridine ring and the presence of fluorine atoms, this substrate presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low or I'm observing no product formation. What are the most common causes?
A1: Low to no yield with this compound is a common issue and can typically be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Protodeboronation: This is a major side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, consuming your starting material.[1] This is particularly prevalent with electron-deficient heteroaryl boronic acids, especially under strong basic conditions or in the presence of excess water.
-
Inefficient Transmetalation: The transmetalation step can be slow for electron-deficient boronic acids. This requires careful selection of the base to form the active boronate species.
Q2: How can I minimize the risk of protodeboronation?
A2: Minimizing protodeboronation is critical for improving yields. Consider the following strategies:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water content, which can facilitate protodeboronation.
-
Optimize the Base: Employ weaker, non-hydroxide bases. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. Avoid strong bases like NaOH or KOH.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as its corresponding pinacol ester (a boronate ester) or a potassium trifluoroborate salt. These are generally more resistant to decomposition and will slowly release the boronic acid in situ.
-
Use a More Active Catalyst System: Highly active catalysts that promote a fast reaction can ensure the desired coupling outcompetes the slower protodeboronation side reaction.
Q3: What is the recommended catalyst and ligand system for this type of coupling?
A3: For challenging, electron-deficient substrates like this compound, it is crucial to move beyond standard catalyst systems.
-
Recommended Catalysts: Pre-formed Pd(0) catalysts or modern Pd(II) precatalysts that are easily reduced are preferred. A common and effective choice is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Recommended Ligands: If you are not using a pre-ligated catalyst, employ bulky, electron-rich phosphine ligands. These ligands stabilize the active palladium species, promote the rate-limiting oxidative addition step, and can help prevent catalyst inhibition by the pyridine nitrogen. Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).
Q4: My starting materials are not fully dissolving. What should I do?
A4: Poor solubility of reagents, particularly the inorganic base, can hinder the reaction.
-
Solvent Choice: Aprotic polar solvents are generally effective. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a common choice. The small amount of water can help solubilize the base. Other solvents to consider include DME or toluene, often with a water co-solvent.
-
Finely Powdered Base: Ensure your inorganic base (e.g., K₃PO₄) is a fine powder to maximize its surface area and improve solubility and reactivity.
Quantitative Data on Reaction Conditions
The following tables summarize successful reaction conditions for the Suzuki coupling of this compound and the closely related 2,5-Difluorophenylboronic acid. This data is intended to provide a starting point for optimization.
Table 1: Suzuki Coupling with this compound
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-bromo-3,5-difluorobenzene | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 90 | 2 | 85 |
Data sourced from patent WO2023061445A1.
Table 2: Suzuki Coupling with 2,5-Difluorophenylboronic Acid (as a reference)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.0) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1%) | XPhos (2%) | K₃PO₄ (2.0) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | Dioxane | 80 | 4 | N/A |
Data is illustrative for a similar substrate and sourced from BenchChem application notes.[2] Yields are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is adapted from a procedure described in patent WO2023061445A1.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 5:1 ratio via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). A typical reaction time is 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
Technical Support Center: (2,5-Difluoropyridin-4-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2,5-Difluoropyridin-4-yl)boronic acid in cross-coupling reactions. The information is designed to help overcome common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,5-difluoropyridine.[1][2] This is a significant issue for electron-deficient boronic acids, such as this compound, particularly under the basic conditions required for the Suzuki-Miyaura coupling.[2][3] The presence of the nitrogen atom in the pyridine ring can also influence the rate of this side reaction.
-
Homocoupling results in the formation of a symmetrical biaryl, in this case, 2,2',5,5'-tetrafluoro-4,4'-bipyridine, from the coupling of two molecules of the boronic acid.[4] This can be promoted by the presence of oxygen or when using a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]
Q2: My reaction is showing low yield of the desired product and a significant amount of 2,5-difluoropyridine. What is the likely cause and how can I fix it?
A2: The formation of 2,5-difluoropyridine indicates that protodeboronation is a major competing pathway.[1] This is common with electron-deficient pyridyl boronic acids. Here are several strategies to mitigate this issue:
-
Use a Boronic Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[5] These act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and minimizing protodeboronation.[5]
-
Optimize the Base: The choice of base is critical. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation.[3] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH). The concentration of the base should also be carefully controlled.
-
Employ a Highly Active Catalyst: A highly active palladium catalyst can promote a rapid cross-coupling reaction that outcompetes the slower protodeboronation.[3] Catalyst systems based on bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[5][6] Using a pre-formed Pd(0) source, such as Pd₂(dba)₃, can also be beneficial over Pd(II) sources that require in-situ reduction.[4]
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1] If possible, running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.
Q3: I am observing a significant amount of a high molecular weight byproduct. What could it be and how can I prevent its formation?
A3: A high molecular weight byproduct is likely the homocoupling product, 2,2',5,5'-tetrafluoro-4,4'-bipyridine.[4] To minimize its formation, consider the following:
-
Ensure Rigorous Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.[4] Ensure that your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Use a Pd(0) Precatalyst: Pd(II) precatalysts like Pd(OAc)₂ are reduced to the active Pd(0) in the reaction, and this reduction can be accompanied by the homocoupling of the boronic acid.[4] Using a Pd(0) source like Pd₂(dba)₃ can help to minimize this side reaction.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low to No Yield of Desired Product | Inactive catalyst or ligands. | - Use fresh, high-quality palladium catalyst and phosphine ligands.- Ensure proper handling of air-sensitive reagents.- Consider a modest increase in catalyst loading. |
| Inefficient transmetalation. | - Optimize the base and solvent system. Weaker, non-aqueous bases may be beneficial.- Use of a boronate ester derivative (pinacol, MIDA) can improve stability and transmetalation.[5] | |
| Significant Protodeboronation | Boronic acid instability under reaction conditions. | - Switch to a more stable boronate ester (pinacol or MIDA).[5]- Use a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3]- Lower the reaction temperature.[1]- Employ a highly active catalyst system (e.g., with XPhos or SPhos ligands) to accelerate the desired coupling.[3] |
| Significant Homocoupling | Presence of oxygen. | - Ensure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.[4] |
| Use of a Pd(II) precatalyst. | - Switch to a Pd(0) precatalyst such as Pd₂(dba)₃.[4] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times if necessary.- If protodeboronation is not an issue, a moderate increase in temperature may be beneficial. |
| Poor solubility of reagents. | - Select a solvent system in which all components are fully dissolved at the reaction temperature. A mixture of solvents (e.g., dioxane/water, toluene/ethanol/water) can be effective.[2] |
Quantitative Data Summary
While specific quantitative data for the side reactions of this compound is limited in the public domain, the following table summarizes typical yields for the Suzuki-Miyaura coupling of its close analog, 2,5-difluorophenylboronic acid, with various aryl halides. This data can serve as a benchmark for optimizing reactions with the pyridine analog.
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 | [2] |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [1] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [1] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Note: Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
-
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protocol for Challenging Couplings (e.g., with Aryl Chlorides or when Protodeboronation is Severe)
-
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, boronic acid pinacol ester, base, and palladium precatalyst to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common issues in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Purification of Products from (2,5-Difluoropyridin-4-yl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (2,5-Difluoropyridin-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities include unreacted this compound or its boroxine (a trimeric anhydride), the starting aryl halide, homocoupled byproducts (e.g., biaryl from the coupling of two aryl halides or a bipyridine from the coupling of two boronic acid molecules), and protodeboronation byproducts where the boronic acid group is replaced by a hydrogen atom.[1] Residual palladium catalyst and inorganic salts from the base used in the reaction are also frequently observed.
Q2: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions with this substrate can stem from several factors:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Protodeboronation: Electron-deficient boronic acids like this compound are susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[1]
-
Poor Solubility: The reactants or the product may have poor solubility in the chosen solvent system, hindering the reaction rate.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical for a successful reaction and may require optimization.
Q3: How can I minimize protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Strong bases can promote protodeboronation. Consider using weaker bases like K₂CO₃ or Cs₂CO₃.
-
Anhydrous conditions: Water is a proton source for this side reaction, so using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use of boronic esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can provide a slow release of the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.
Q4: My product appears to be degrading during silica gel column chromatography. What can I do?
A4: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, particularly those containing basic nitrogen heterocycles. If you suspect product degradation on the column, you can try:
-
Neutralizing the silica gel: Pre-treating the silica gel with a non-nucleophilic base, such as triethylamine, in the eluent can help to neutralize its acidic sites.
-
Using a different stationary phase: Alumina (basic or neutral) or reversed-phase silica (C18) can be viable alternatives to standard silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product and starting material co-elute during column chromatography. | Insufficient separation on the chosen stationary phase/eluent system. | - Try a different eluent system with varying polarity. - For nitrogen-containing compounds, adding a small amount of a modifier to the eluent can alter retention times. For example, a small amount of acid (e.g., acetic acid) can protonate the pyridine nitrogen, causing it to interact more strongly with the silica and increasing its retention. - Consider using a different stationary phase (e.g., alumina, C18). |
| Oily product that is difficult to handle and purify. | The product may have a low melting point or be a liquid at room temperature. | - Attempt to crystallize the product from a different solvent or solvent mixture. - If the product is an oil, purification by column chromatography is the most common method. |
| Broad peaks or tailing during column chromatography. | - The compound may be interacting too strongly with the stationary phase. - The column may be overloaded. | - Add a modifier to the eluent (e.g., a small amount of triethylamine for basic compounds). - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. - Use a larger column or load less material. |
| Incomplete removal of palladium catalyst (product has a dark color). | The palladium catalyst is not fully removed by filtration or chromatography. | - Filter the reaction mixture through a pad of Celite® before workup. - Activated carbon (charcoal) treatment of a solution of the crude product can help to adsorb residual palladium. Be aware that this may also lead to some loss of the desired product. |
Experimental Protocols
General Aqueous Workup and Extraction Protocol
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and then brine (saturated aqueous NaCl solution). For reactions using a basic aqueous phase, an initial wash with a dilute acid (e.g., 1 M HCl) can help to remove basic impurities.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable eluent system by thin-layer chromatography (TLC) analysis of the crude product. A good starting point for 4-aryl-2,5-difluoropyridines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for solid samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the predetermined solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating closely eluting compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Place the product under high vacuum to remove any residual solvent.
Purification by Recrystallization
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test small samples of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Quantitative Data Presentation
The following table provides a representative comparison of purification methods for a hypothetical Suzuki-Miyaura coupling product, 4-(4-methoxyphenyl)-2,5-difluoropyridine . These values are illustrative and will vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Starting Crude Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Notes |
| Flash Column Chromatography (Silica Gel, Hexanes:EtOAc gradient) | 85% | >99% | 80-90% | Effective for removing a wide range of impurities. Yield loss can occur due to irreversible adsorption on silica gel. |
| Recrystallization (Ethanol/Water) | 85% | >98% | 70-85% | Best for crystalline solids. Purity of the final product is often very high. Yield can be lower if the product has significant solubility in the cold solvent. |
Mandatory Visualizations
References
effect of water on the stability of (2,5-Difluoropyridin-4-yl)boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of (2,5-Difluoropyridin-4-yl)boronic acid, particularly concerning its interaction with water.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, especially in aqueous or protic environments.
Q1: My Suzuki-Miyaura coupling reaction using this compound has failed or resulted in a low yield. What is the likely cause?
A1: A common cause for failure or low yield in Suzuki-Miyaura reactions with heteroaromatic boronic acids is the degradation of the boronic acid via protodeboronation.[1] This process involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source, such as water.[1][2] Pyridyl boronic acids can be particularly susceptible to this side reaction.[3] Other factors to check include the activity of your palladium catalyst, the choice of base and solvent, and the purity of your starting materials.[1]
Q2: I am observing a significant amount of 2,5-difluoropyridine as a byproduct in my reaction mixture. Why is this happening?
A2: The presence of 2,5-difluoropyridine is a direct indicator of protodeboronation.[1] This degradation pathway is often accelerated by the presence of water and can be influenced by the pH of the reaction medium.[4] The basic conditions required for many Suzuki couplings can facilitate this undesired reaction.[1]
Q3: How can I minimize protodeboronation during my Suzuki coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Since water is a primary proton source, switching to anhydrous solvents and ensuring all reagents are dry can significantly reduce degradation.[1]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][5]
-
Employ a Highly Active Catalyst: Using a modern, highly active palladium precatalyst (e.g., a biarylphosphine-based catalyst) can increase the rate of the desired coupling reaction to outcompete the slower degradation reaction.[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[7] These can be more resistant to protodeboronation and release the active boronic acid in situ.
Q4: My solid this compound seems to have changed in appearance or performance over time. What storage conditions are recommended?
A4: this compound can degrade upon exposure to moisture and air. Like many boronic acids, it can undergo intermolecular dehydration to form cyclic boroxine anhydrides.[2] While this is often reversible in the presence of water, it alters the reagent's composition.[2] For optimal stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place such as a freezer (-20°C).[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is a chemical reaction where the boronic acid group [-B(OH)₂] on an aromatic ring is replaced by a hydrogen atom.[2] This is a significant degradation pathway for many arylboronic acids, converting the desired reagent into an inert byproduct (in this case, 2,5-difluoropyridine).[11] This process consumes the boronic acid, leading to lower yields or complete failure of subsequent reactions like Suzuki-Miyaura cross-couplings. The reaction is often facilitated by water, and its rate can be highly dependent on pH.[4]
Caption: Degradation of this compound via protodeboronation.
Q2: How does the position of the boronic acid group on the pyridine ring affect its stability in water?
A2: The position of the boronic acid group on a pyridine ring significantly impacts its stability. Boronic acids at the 2-position of the pyridine ring are known to be particularly unstable and undergo rapid protodeboronation.[7] In contrast, 3- and 4-pyridyl boronic acids are generally much more stable under aqueous conditions.[4][12][13] While this compound has the more stable 4-pyridyl configuration, the presence of electron-withdrawing fluorine atoms can influence its reactivity and stability profile.
Q3: Is there quantitative data on the stability of pyridyl boronic acids in water?
| Compound | pH | Temperature (°C) | Half-life (t₀.₅) | Reference |
| 2-Pyridyl boronic acid | 7 | 70 | ~25-50 seconds | [13] |
| 4-Pyridyl boronic acid | 12 | 70 | > 1 week | [13] |
| This table presents data for unsubstituted pyridyl boronic acids to illustrate general stability trends. |
Q4: What is a general workflow for troubleshooting a failed Suzuki coupling when I suspect boronic acid instability?
A4: If you suspect boronic acid instability is the cause of a failed reaction, follow this logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting Suzuki coupling failures.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a method to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Control: Add an equal volume of purified water.
-
-
Incubation: Loosely cap the vials and incubate them at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Keep an additional set of vials at room temperature, protected from light.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, along with a standard of the undegraded boronic acid, by a suitable analytical method like HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control and the standard. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The peak corresponding to 2,5-difluoropyridine is indicative of protodeboronation.
Protocol 2: Suzuki-Miyaura Coupling with an Unstable Boronic Acid
This protocol is adapted for situations where protodeboronation is a concern, emphasizing speed and anhydrous conditions.[6]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add a highly active palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Via syringe, add a degassed, anhydrous solvent (e.g., dioxane or THF).
-
Reaction: Stir the mixture vigorously at the appropriate temperature (some modern catalysts work efficiently at room temperature, while others may require heating).[6]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. 401815-98-3|(2-Fluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 10. fishersci.pt [fishersci.pt]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (2,5-Difluoropyridin-4-yl)boronic Acid Coupling Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction temperature in Suzuki-Miyaura coupling reactions involving (2,5-Difluoropyridin-4-yl)boronic acid.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | The activation energy for the oxidative addition or transmetalation step may not be met. Gradually increase the reaction temperature in 10-20°C increments.[1][2] Many Suzuki coupling reactions require heating to achieve an optimal rate.[3] For less reactive substrates, temperatures of 40°C or higher may be necessary.[4] |
| Reaction Temperature is Too High | Excessive heat can lead to the thermal decomposition of the palladium catalyst and/or the this compound.[3][5] This is a common issue with electron-deficient heteroaryl boronic acids.[5] Consider lowering the temperature and using a more active catalyst/ligand system that operates efficiently at milder conditions.[6] |
| Protodeboronation of Boronic Acid | This common side reaction, where the boronic acid group is replaced by a hydrogen, is often accelerated by elevated temperatures and strong bases.[5][6] If protodeboronation is suspected, try running the reaction at the lowest temperature that provides a reasonable conversion rate.[5] Using milder bases like K₃PO₄ or KF can also help mitigate this issue.[3] |
| Catalyst Inactivity | The palladium catalyst may not be active at the chosen temperature. Ensure the Pd(0) active species is being generated if starting with a Pd(II) precatalyst.[5][7] Some catalyst systems require higher temperatures to become fully active. Conversely, some highly active catalysts may decompose at elevated temperatures.[3][6] |
| Insufficient Reaction Time | The reaction may simply not have proceeded to completion. Monitor the reaction progress using TLC, GC-MS, or LC-MS and extend the reaction time as needed.[7] Be aware that longer reaction times at high temperatures can also increase the likelihood of boronic acid decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for a Suzuki coupling with this compound?
A1: A good starting point for optimization is often in the range of 80-100°C for conventional heating.[3][8] However, due to the potential instability of fluorinated pyridyl boronic acids, starting at a lower temperature (e.g., 40-60°C) and gradually increasing it is a prudent strategy.[4][5] Some highly active catalyst systems can even facilitate the reaction at room temperature.[4][6]
Q2: How can I tell if my boronic acid is decomposing due to high temperature?
A2: Decomposition of the boronic acid, often through protodeboronation, will result in a decrease in the desired product yield and the formation of 2,5-difluoropyridine as a byproduct.[5][6] Monitoring the reaction mixture by LC-MS can help identify the appearance of this side product and the disappearance of your starting boronic acid at a rate faster than product formation.
Q3: Can increasing the temperature overcome a low yield with an unreactive aryl halide?
A3: Yes, increasing the reaction temperature can often help overcome the high activation barriers associated with less reactive aryl halides (e.g., aryl chlorides).[5][9] However, there is a trade-off, as higher temperatures also increase the risk of decomposing the this compound.[5] A careful optimization between temperature, catalyst system, and reaction time is crucial. For challenging couplings, consider switching to a more electron-rich and bulky ligand (e.g., XPhos, SPhos) which can facilitate the oxidative addition step at lower temperatures.[5]
Q4: Is it better to run the reaction for a longer time at a lower temperature or a shorter time at a higher temperature?
A4: For thermally sensitive substrates like this compound, it is generally preferable to use a more active catalyst that allows the reaction to proceed at a lower temperature for a reasonable amount of time.[6] This minimizes the risk of thermal decomposition and protodeboronation.[5] Running the reaction at a very high temperature for a short period, for instance with microwave heating, can be effective but requires careful optimization to avoid rapid degradation.[9]
Q5: What is the impact of the solvent choice on the reaction temperature?
A5: The choice of solvent determines the maximum operating temperature of the reaction, as it is limited by the solvent's boiling point.[9] Solvents like 1,4-dioxane, DMF, or toluene are commonly used for higher temperature reactions (80-120°C).[4][8] For lower temperature reactions, THF is a suitable option.[4] The solvent can also influence catalyst activity and substrate solubility, which in turn affects the optimal temperature.
Quantitative Data on Temperature Effects
The following table summarizes reported conditions for Suzuki-Miyaura coupling reactions with 2,5-difluorophenylboronic acid, which can serve as a proxy for optimizing the coupling of the analogous pyridyl boronic acid. Note that optimal conditions are substrate-dependent.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O (2:1) | 40 | 2 | 89 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 85 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
Data compiled from multiple sources.[4][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling at Moderate Temperature
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation : To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[4][5]
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This is critical to prevent oxidation of the catalyst.[3]
-
Solvent Addition : Add a degassed solvent system (e.g., 4:1 1,4-Dioxane/H₂O, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[5]
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3] Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[5]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5]
-
Purification : Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Rapid Room-Temperature Coupling for Unstable Boronic Acids
This protocol is adapted for thermally sensitive boronic acids and utilizes a highly active palladium precatalyst to facilitate the reaction at a lower temperature.[6]
-
Reagent Preparation : To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 equiv), and a highly active palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%).[6]
-
Inert Atmosphere : Seal the vial and replace the atmosphere with an inert gas (e.g., argon).[6]
-
Solvent and Base Addition : Add degassed anhydrous THF (e.g., 2 mL) followed by a degassed aqueous solution of a base (e.g., 0.5 M K₃PO₄, 4 mL).[6]
-
Reaction : Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 30 minutes. Monitor by a suitable analytical technique.[4][6]
-
Workup and Purification : Upon completion, quench the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography.[6]
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
ligand effects on the efficiency of (2,5-Difluoropyridin-4-yl)boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving (2,5-Difluoropyridin-4-yl)boronic acid. The guidance focuses on mitigating common issues and optimizing reaction efficiency through careful selection of ligands and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent and problematic side reaction is protodeborylation (or protodeboronation), where the C-B bond is cleaved and replaced by a C-H bond, yielding 2,5-difluoropyridine.[1][2][3] This is particularly common for electron-deficient boronic acids, a category that this compound falls into due to the electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen.[3]
Q2: How does the pyridine nitrogen affect the reaction compared to its phenyl analogue, 2,5-difluorophenylboronic acid?
A2: The basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can sometimes inhibit the catalyst, slowing down the reaction. Furthermore, pyridylboronic acids can form zwitterionic species that may be more susceptible to protodeborylation under certain pH conditions.[1] Therefore, conditions that are successful for the phenyl analogue may require further optimization.
Q3: How should I store this compound to ensure its stability?
A3: To maintain stability and purity, the compound should be stored in a tightly sealed container in a dry, well-ventilated area.[3] For long-term storage, refrigeration (below 4°C/39°F) under an inert atmosphere like argon or nitrogen is highly recommended to minimize degradation via hydrolysis and protodeborylation.[3]
Q4: Can I use this boronic acid directly, or should I use a protected form?
A4: While direct use is possible, it can be challenging due to instability.[3] For difficult couplings or when protodeborylation is a major issue, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA ester, or a potassium trifluoroborate salt is a highly effective strategy.[4][5] These derivatives provide a slow release of the free boronic acid during the reaction, keeping its concentration low and favoring the desired cross-coupling over decomposition.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during Suzuki-Miyaura reactions with this compound.
Issue 1: Low to No Yield of Desired Product
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a robust, air-stable precatalyst (e.g., XPhos Pd G3).[2][6] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[6] | The active Pd(0) species is sensitive to oxygen. Precatalysts are often more stable and ensure efficient generation of the active catalyst.[6] |
| Protodeborylation | 1. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[3] 2. Lower the reaction temperature.[3] 3. Use the boronic acid's pinacol ester or trifluoroborate salt.[4][7] 4. Ensure strictly anhydrous conditions if possible.[3] | Strong bases and high temperatures can accelerate the cleavage of the C-B bond.[2] Protected forms of the boronic acid are more stable under basic conditions.[4] |
| Suboptimal Ligand | Screen bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[4][7] | These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, increasing the rate of coupling relative to boronic acid decomposition.[4] |
| Poor Reagent Purity | Verify the purity of the boronic acid via NMR. The presence of 2,5-difluoropyridine indicates degradation.[3] | Degraded starting material is a common cause of reaction failure. Using purified or fresh reagents is critical. |
Issue 2: Formation of Homocoupling Byproducts
| Potential Cause | Recommended Solution | Explanation |
| Oxygen Contamination | Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6] | Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of undesired bi-pyridyl impurities.[6] |
| Inefficient Catalyst Reduction | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are sufficient for its reduction to active Pd(0). Using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst can be more reliable.[6] | Incomplete reduction to Pd(0) can lead to side reactions, including homocoupling. |
Ligand and Condition Effects: Comparative Data
Direct comparative data for this compound is scarce in the literature. However, data from its close analogue, 2,5-difluorophenylboronic acid, provides an excellent starting point for reaction optimization. The following table summarizes yields obtained with various aryl chlorides, highlighting the effectiveness of bulky phosphine ligands.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| (Note: This data is for 2,5-difluorophenylboronic acid and should be used as a guideline for optimizing reactions with the pyridyl analogue.[8]) |
Key Experimental Protocols
Protocol 1: General Screening Protocol for Suzuki-Miyaura Coupling
This protocol uses a highly active precatalyst system, which is often effective for unstable boronic acids at lower temperatures.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Add the degassed 1,4-dioxane via syringe.
-
Place the vial in a preheated block and stir vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][6]
Protocol 2: Preparation and Use of the Pinacol Ester
This protocol is recommended when protodeborylation is severe.
Part A: Esterification
-
In a round-bottom flask, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Equip the flask with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux, collecting the water in the Dean-Stark trap until no more is collected (typically 2-4 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly.[3]
Part B: Suzuki-Miyaura Coupling
-
Follow the procedure in Protocol 1, substituting the boronic acid with the this compound pinacol ester (1.2 equiv).
-
A Pd₂(dba)₃ / SPhos catalyst system is often effective with pinacol esters.[3]
Visual Guides
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (2,5-Difluoropyridin-4-yl)boronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the homocoupling of (2,5-Difluoropyridin-4-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to minimize the formation of the undesired homocoupled byproduct.
Issue 1: Significant formation of 4,4'-bi(2,5-difluoropyridine) (homocoupling byproduct) is observed.
-
Question: What are the primary causes of boronic acid homocoupling in my Suzuki-Miyaura reaction? Answer: Homocoupling of this compound is primarily driven by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is critical to suppress this pathway.
-
Palladium(II) Precatalyst: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly mediate the homocoupling of the boronic acid to generate the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.
-
-
Question: How can I effectively minimize the presence of oxygen in my reaction? Answer: To minimize oxygen-mediated homocoupling, meticulous degassing of solvents and the reaction mixture is essential. Two effective methods are:
-
Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes before use. Assembling the reaction under a positive pressure of inert gas is also crucial.
-
Freeze-Pump-Thaw Cycles: For the most rigorous oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.
-
-
Question: My protocol uses a Pd(II) precatalyst. How can I reduce homocoupling at the start of the reaction? Answer: Several strategies can mitigate homocoupling when using a Pd(II) precatalyst:
-
Use a Pd(0) Source: Consider switching to a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which does not require an initial reduction step that can promote homocoupling.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help to reduce the Pd(II) precatalyst to the active Pd(0) species quickly, minimizing its concentration and its opportunity to participate in homocoupling.
-
Pre-heating: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the this compound can also be an effective strategy.
-
Issue 2: Low yield of the desired cross-coupled product, with homocoupling as a major side-product.
-
Question: Can my choice of ligand and base influence the extent of homocoupling? Answer: Yes, the choice of ligand and base is critical.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step. This increased rate of the desired reaction can outcompete the side reaction of homocoupling.
-
Base: The base activates the boronic acid for transmetalation. For electron-deficient pyridylboronic acids, which can be sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize side reactions.
-
-
Question: How do reaction parameters like temperature and concentration affect homocoupling? Answer:
-
Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling and protodeboronation. It is crucial to optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.
-
Concentration: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. A slow, controlled addition of the this compound to the reaction mixture can help keep its concentration low and disfavor homocoupling. Using a slight excess of the aryl halide can also help to ensure the catalyst preferentially reacts with it.
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly susceptible to side reactions like homocoupling? A1: The electron-deficient nature of the pyridine ring, further amplified by the two electron-withdrawing fluorine atoms, makes this boronic acid more susceptible to side reactions. This electronic property can influence the rates of the various steps in the catalytic cycle and can also increase the likelihood of protodeboronation, another common side reaction with electron-deficient boronic acids.
Q2: Besides homocoupling, what other major side reaction should I be aware of with this compound? A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant competing side reaction, especially under basic conditions.[1][2] This side reaction forms 2,5-difluoropyridine, consuming your starting material and reducing the yield of the desired product. Strategies to minimize homocoupling, such as using milder bases and lower temperatures, can also help to reduce protodeboronation.
Q3: How can I purify my desired product away from the homocoupled byproduct? A3: Purification can be challenging due to the potential for similar polarities between the desired cross-coupled product and the homocoupled 4,4'-bi(2,5-difluoropyridine). Standard column chromatography on silica gel is the most common method. Careful selection of the eluent system, potentially using a shallow gradient, will be necessary to achieve good separation.
Q4: Should I be concerned about the stability and storage of this compound? A4: Yes, boronic acids can degrade over time, especially if exposed to moisture and air. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated to ensure its stability and reactivity.[2]
Data Presentation
The following tables summarize reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of fluorinated arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid [3]
| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 98 |
Note: RT = Room Temperature (typically 20-25 °C)
Table 2: Comparison of Bases in Suzuki-Miyaura Coupling [1]
| Base | Conditions | Outcome |
| K₃PO₄ (aq. 0.5 M) | Often effective for couplings with unstable boronic acids. | Can facilitate the reaction and is moderately strong. |
| Na₂CO₃ (solid) | A common, weaker base. | Stronger bases may accelerate protodeboronation. |
| Cs₂CO₃ | A stronger inorganic base. | Often used for challenging couplings. |
| KF | A mild base. | Can be effective when base-labile functional groups are present. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol incorporates best practices for reducing the formation of homocoupling byproducts.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, perform three evacuate-backfill cycles.
-
Solvent Addition: Add the required volume of a rigorously degassed solvent (e.g., 1,4-dioxane/water, THF, or toluene) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways of Suzuki coupling and homocoupling.
References
Technical Support Center: Anhydrous Suzuki Reactions with Fluorinated Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting, and frequently asked questions, with a focus on the use of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Are strictly anhydrous conditions necessary for Suzuki reactions with fluorinated boronic acids?
A1: While not always mandatory, employing anhydrous conditions is highly recommended, particularly for fluorinated and other electron-deficient boronic acids. Water can promote a significant side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield of the desired coupled product.[1] Fluorinated boronic acids, especially those with ortho-fluorine substituents, are particularly susceptible to this decomposition pathway.
Q2: What are the main advantages of using anhydrous conditions for these reactions?
A2: The primary advantages of anhydrous conditions include:
-
Minimizing Protodeboronation: The absence of water, the primary proton source, significantly suppresses the undesired cleavage of the C-B bond.[2]
-
Improved Reproducibility: Anhydrous, homogeneous reaction conditions can lead to more reproducible reaction kinetics and yields by avoiding issues related to mass transfer in biphasic aqueous systems.[3]
-
Broader Substrate Scope: Some sensitive substrates and catalysts may be incompatible with aqueous conditions.
Q3: I'm observing significant protodeboronation of my fluorinated boronic acid even under nominally anhydrous conditions. What could be the cause?
A3: Several factors could contribute to protodeboronation in seemingly anhydrous reactions:
-
Incomplete Drying of Reagents: Solvents, bases, and even starting materials may retain trace amounts of water. Ensure all components are rigorously dried before use.
-
Base-Mediated Decomposition: The choice of base is critical. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over strong hydroxides.[2]
-
Atmospheric Moisture: Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of atmospheric moisture.
Q4: Can I use a boronic acid surrogate to avoid issues with instability?
A4: Yes, using more stable derivatives is a highly effective strategy. Common surrogates include:
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can slowly release the active boronic acid under reaction conditions, minimizing its concentration and thus the rate of decomposition.[2][1]
-
Potassium Trifluoroborate Salts: These salts are often more stable to storage and handling and can be used directly in Suzuki couplings. They typically require hydrolytic conditions to convert to the active boronic acid in situ, but some anhydrous methods have been developed.[1]
-
MIDA Boronates: These are another class of stable boronic acid surrogates that can be used in iterative cross-coupling sequences.
Q5: What are the recommended catalyst and ligand systems for anhydrous Suzuki couplings of fluorinated boronic acids?
A5: The choice of catalyst and ligand is crucial for challenging substrates. For electron-deficient boronic acids, catalyst systems that promote rapid cross-coupling are preferred to outcompete the rate of protodeboronation. Highly active systems often include:
-
Palladium Precatalysts: Modern, air-stable precatalysts such as those based on biarylphosphine ligands (e.g., XPhos Pd G3) are often effective.[2]
-
Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or other electron-rich phosphines can enhance the rate of oxidative addition and reductive elimination.[2]
-
Pd(dppf)Cl₂: This is a commonly used and robust catalyst for a variety of Suzuki couplings.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: The active Pd(0) species is not forming or has decomposed.[2][1] 2. Oxygen Contamination: Presence of O₂ can lead to catalyst decomposition and homocoupling of the boronic acid.[2][1] 3. Slow Transmetalation: Electron-deficient fluorinated boronic acids can exhibit slow transmetalation.[2] | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure any Pd(II) precatalyst is properly reduced in situ.[2][1] 2. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of inert gas throughout the reaction.[1] 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃), a more electron-rich ligand, or increase the reaction temperature.[2] |
| Significant Protodeboronation | 1. Presence of Water: Water is the primary proton source for this side reaction.[2] 2. Base is too Strong: Strong bases can accelerate protodeboronation. 3. Prolonged Reaction Time at High Temperature: Increases the opportunity for decomposition. | 1. Switch to rigorously anhydrous conditions. Dry all solvents and reagents thoroughly.[2] 2. Use a milder base such as KF or K₂CO₃.[2] 3. Optimize for shorter reaction times by using a more active catalyst system. Consider using a more stable boronic ester (e.g., pinacol ester).[4] |
| Formation of Homocoupled Boronic Acid Product | Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[1] | Improve the degassing procedure for all solvents and reagents. Ensure a strictly inert atmosphere is maintained.[1] |
| Incomplete Reaction | 1. Insufficient Base: The base may be consumed or not strong enough. 2. Catalyst Deactivation: The catalyst may have a limited lifetime under the reaction conditions. | 1. Increase the equivalents of base or switch to a stronger, non-hydroxide base like K₃PO₄. 2. Increase the catalyst loading or consider a more stable catalyst system. |
| Difficulty in Product Purification | Formation of Byproducts: Incomplete reaction or side reactions like protodeboronation and homocoupling. | Re-optimize the reaction conditions to minimize side reactions. Employ alternative purification techniques if necessary (e.g., preparative HPLC).[4] |
Data Presentation
Table 1: Effect of Water on Suzuki-Miyaura Coupling Yield
The following data, adapted from a study on the coupling of 2-thiopheneboronic acid (a heteroaryl boronic acid also prone to instability) with Pyridine-2-sulfonyl fluoride (PyFluor), illustrates the impact of water on reaction yield. While not a fluorinated boronic acid, the trend is informative for managing reactions with sensitive boronic acids.
| Entry | Boronic Acid Species | Solvent System | Temperature (°C) | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | Dry Dioxane | 65 | 24 |
| 2 | 2-Thiopheneboronic acid pinacol ester | Dioxane/H₂O (4:1) | 65 | 60 |
| 3 | 2-Thiopheneboronic acid | Dry Dioxane | 100 | 70 |
| 4 | 2-Thiopheneboronic acid | Dioxane/H₂O (4:1) | 100 | 89 |
Data adapted from a study by T. Ingendoh, et al., demonstrating that for some systems, a controlled amount of water can be beneficial, while for others prone to hydrolysis, it can be detrimental. The effect is substrate-dependent.[5]
Experimental Protocols
Protocol 1: General Anhydrous Suzuki Coupling of a Fluorinated Boronic Acid Pinacol Ester
This protocol is adapted for unstable heteroaryl boronic acids, such as 2-fluoropyridine-3-boronic acid, by using the more stable pinacol ester derivative.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the fluorinated boronic acid pinacol ester, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas for at least three cycles.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst followed by the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1]
Protocol 2: Anhydrous Suzuki Coupling using Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted from a method for rapid, homogeneous, anhydrous Suzuki-Miyaura cross-coupling of boronic esters.[3][6]
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl glycol boronic ester (1.2 equiv)
-
Potassium trimethylsilanolate (TMSOK)
-
Palladium precatalyst and ligand (e.g., AntPhos)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with the aryl halide, the neopentyl glycol boronic ester, the palladium precatalyst, and the ligand.
-
Solvent Addition: Add anhydrous, degassed solvent.
-
Base Addition: Add the potassium trimethylsilanolate (TMSOK). Note that in some cases, portion-wise addition of the base may be necessary to avoid reaction stalling, especially with hindered substrates.[6]
-
Reaction: Stir the reaction at room temperature or with gentle heating. These reactions are often very rapid, with completion possible in under an hour.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique.
-
Work-up and Purification: Upon completion, perform a suitable aqueous work-up, followed by extraction, drying of the organic phase, and purification of the product by chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation side reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki reactions with fluorinated boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Unstable Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing slow addition protocols for unstable boronic acids in Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low to No Yield of Desired Product | 1. Boronic Acid Decomposition: The unstable boronic acid is degrading before it can participate in the catalytic cycle. This can be due to protodeboronation, oxidation, or polymerization.[1][2][3] 2. Inactive Catalyst: The palladium catalyst is not active or has decomposed.[4][5] 3. Inefficient Transmetalation: The transfer of the organic group from boron to the palladium center is slow or incomplete.[5] 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent.[5] 5. Suboptimal Reaction Conditions: The base, solvent, or temperature are not suitable for the specific substrates. | 1. Implement Slow Addition/Release: - Use a syringe pump to slowly add a solution of the boronic acid to the reaction mixture.[6] - Employ a slow-release strategy using boronic acid surrogates like MIDA boronates or potassium organotrifluoroborates, which hydrolyze in situ to provide a low concentration of the active boronic acid.[1][2][3][7] 2. Catalyst Optimization: - Use a fresh batch of a palladium precatalyst (e.g., XPhos Pd G3).[4] - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[5] Robust ligands can protect the palladium center. 3. Facilitate Transmetalation: - The choice of base is critical; stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[5] - The addition of copper(I) salts can sometimes facilitate transmetalation.[5][8] 4. Ensure Reagent Quality: - Use freshly prepared or purified boronic acids.[5] - Consider converting the unstable boronic acid to a more stable derivative like a diethanolamine adduct or a pinacol ester.[4][8][9] 5. Optimize Conditions: - Use rigorously dried, degassed solvents to prevent hydrolysis and catalyst decomposition.[4][5] - Adjust the temperature; sometimes lower temperatures can minimize decomposition while still allowing for catalytic turnover. |
| Significant Protodeboronation | 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can cleave the C-B bond.[1][8][10] 2. High Basicity: Certain bases can accelerate protodeboronation.[8] 3. Elevated Temperatures: Higher temperatures can increase the rate of decomposition.[3] | 1. Anhydrous Conditions: Use rigorously dried solvents and reagents.[5] 2. Use Boronic Esters: Convert the boronic acid to a more stable ester derivative (e.g., pinacol ester).[8] 3. Slow Release Strategy: Employing MIDA boronates or other surrogates maintains a low concentration of the boronic acid, minimizing this side reaction.[2][3] |
| Formation of Homocoupling Product (B-Ar-Ar-B) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids.[4][10] 2. Pd(II) Species: The presence of Pd(II) species, either from an incompletely reduced precatalyst or from catalyst decomposition, can promote homocoupling.[10] | 1. Thorough Degassing: Properly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4] 2. Use of Active Pd(0) Source: Employ a precatalyst that rapidly generates the active Pd(0) species. |
| Dehalogenation of the Aryl Halide | 1. Presence of a Hydride Source: The palladium complex may react with a hydride source in the reaction mixture (e.g., from the solvent or base) leading to reductive elimination of the dehalogenated arene.[10] | 1. Choice of Solvent and Base: Avoid solvents and bases known to be hydride donors under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What makes some boronic acids unstable?
A1: Certain classes of boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable.[2][3] Their instability often stems from susceptibility to:
-
Protodeboronation: Cleavage of the carbon-boron bond by a proton source.[1][10]
-
Oxidation: Reaction with oxygen.[3]
-
Polymerization: Self-condensation reactions.[3] These decomposition pathways can be accelerated by heat, base, and the palladium catalyst itself.[3]
Q2: How does a "slow-release" strategy work and why is it effective?
A2: The slow-release strategy involves using a stable precursor, or "masked" form of the boronic acid, that slowly hydrolyzes under the reaction conditions to generate the active boronic acid in low concentrations.[1][11] This is effective because it keeps the instantaneous concentration of the unstable boronic acid low, which in turn minimizes side reactions like protodeboronation and homocoupling that compete with the desired cross-coupling reaction.[1][11] MIDA (N-methyliminodiacetic acid) boronates are a prime example of a versatile class of air-stable precursors used for this purpose.[2][3][7]
Q3: When should I use a slow addition protocol versus a slow-release surrogate?
A3:
-
Slow addition (syringe pump): This is a practical approach when you have the unstable boronic acid in hand and want to directly control its rate of introduction into the reaction. It is particularly useful for optimizing reaction conditions and for smaller-scale reactions.
-
Slow-release surrogates (e.g., MIDA boronates, trifluoroborates): These are ideal for routine use, larger-scale reactions, and for boronic acids that are too unstable to isolate and handle directly.[2][3] They offer the advantage of being bench-stable solids that can be weighed and handled in the air, simplifying the experimental setup.[2][3]
Q4: Can I use boronic esters instead of boronic acids?
A4: Yes, boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used as alternatives for unstable substrates.[8] While it was once thought that they must first hydrolyze to the boronic acid to be active in the catalytic cycle, there is evidence that some boronic esters can undergo transmetalation directly.[12] However, the reaction kinetics and optimal conditions may differ from those of the corresponding boronic acid.
Q5: What are diethanolamine adducts and how are they used?
A5: Diethanolamine adducts are air- and water-stable crystalline solids formed by the reaction of a boronic acid with diethanolamine.[4][9] These adducts can "mask" the boronic acid, protecting it from degradation.[9] They can often be used directly in Suzuki coupling reactions, typically in protic solvents, where the equilibrium releases the active boronic acid.[4][9]
Quantitative Data Summary
The following table summarizes the impact of using a slow-release strategy with MIDA boronates compared to using freshly prepared unstable boronic acids in the Suzuki coupling with an aryl chloride.
| Entry | Boronic Acid/MIDA Boronate | Yield with Boronic Acid (%)[3] | Yield with MIDA Boronate (%)[3] |
| 1 | 2-Furan | 50 | 92 |
| 2 | 2-Thiophene | 37 | 94 |
| 3 | 2-Benzofuran | 50 | 92 |
| 4 | 2-Indole | 14 | 93 |
| 5 | Vinyl | 68 | 85 |
Reaction conditions: 1.0 equiv aryl chloride, 1.0 equiv boronic acid or 1.2 equiv MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, 0.07 M in 5:1 dioxane/H₂O, 60 °C, 6 h.[3]
Experimental Protocols
Protocol 1: Preparation of a Diethanolamine Adduct of an Unstable Boronic Acid
This protocol describes a general procedure for the protection of an unstable boronic acid as a stable diethanolamine adduct.[4]
-
Dissolution: In a vial equipped with a stir bar, dissolve the unstable boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: A precipitate will form. Initially, the solid boronic acid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.[4]
Protocol 2: Slow-Release Suzuki Coupling using a MIDA Boronate
This protocol outlines a general procedure for Suzuki coupling of an aryl chloride with an unstable boronic acid surrogate, a MIDA boronate.[3]
-
Reaction Setup: To an oven-dried vial containing a stir bar, add the aryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (7.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/H₂O to a concentration of 0.07 M with respect to the aryl chloride) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously for the required time (e.g., 6-24 h).
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Caption: Conceptual diagram of the slow-release strategy.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions with (2,5-Difluoropyridin-4-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Difluoropyridin-4-yl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering a failed or low-yielding Suzuki-Miyaura coupling, a systematic assessment of the following key parameters is crucial:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst. It is critical to ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic acids, especially heteroaromatic ones, can degrade over time. A common side reaction is protodeboronation, where the C-B bond is cleaved.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or products. For anhydrous reactions, ensure the base is dry and finely powdered. In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing significant amounts of a side product corresponding to the protonated (deboronylated) 2,5-difluoropyridine. What is causing this, and how can it be minimized?
A2: This side product results from a process called protodeboronation. Pyridylboronic acids are known to be particularly susceptible to this undesired cleavage of the carbon-boron bond, which can be accelerated by the basic conditions of the Suzuki-Miyaura reaction.
To minimize protodeboronation:
-
Use a Milder Base: Strong bases can accelerate the degradation of the boronic acid. Consider screening milder bases such as K₃PO₄ or K₂CO₃.
-
Optimize Reaction Time and Temperature: Use a highly active catalyst that allows the reaction to proceed at a lower temperature and for a shorter duration. This minimizes the exposure of the sensitive boronic acid to the reaction conditions.
-
Use a Boronic Ester: Consider converting the this compound to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.
-
Slow-Release Strategies: The use of N-methyliminodiacetic acid (MIDA) boronates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing degradation.[1]
Q3: My reaction appears to stall before completion. What could be the issue?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. This can be caused by impurities, high temperatures, or the presence of oxygen.
-
Incomplete Dissolution: One or more of the reagents may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture with poor reaction kinetics.
-
Insufficient Base: The base may be consumed during the reaction or may not be strong enough to drive the catalytic cycle to completion.
-
Boronic Acid Degradation: As mentioned previously, the boronic acid may be degrading over the course of the reaction, leading to a stall once it is consumed.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, proper storage is essential. Like many boronic acids, it is susceptible to degradation from moisture, heat, and light. The recommended storage conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation. |
| Moisture | Keep in a dry place with the container tightly closed | Prevents hydrolysis and the formation of boroxine anhydrides. |
| Light | Store in a dark place | Prevents light-induced degradation. |
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues with reactions involving this compound.
Caption: Troubleshooting workflow for low or no reaction yield.
Caption: Troubleshooting workflow for protodeboronation side reactions.
Quantitative Data Summary
The following tables summarize reaction conditions that have been reported for Suzuki-Miyaura couplings of fluorinated arylboronic acids, which can serve as a starting point for optimizing reactions with this compound. Note that optimal conditions are often substrate-dependent.
Table 1: Catalyst, Base, and Solvent Combinations for Suzuki-Miyaura Couplings
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT |
| [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 80 |
Data compiled from various sources on fluorinated arylboronic acids. RT = Room Temperature.
Table 2: General Performance of Different Base and Solvent Systems
| Base | Common Solvents | General Applicability |
| K₃PO₄ | Toluene, Dioxane, THF, Alcohols (often with water) | Often effective for challenging couplings and can be milder, potentially reducing protodeboronation. |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | Widely used, effective for a broad range of substrates. The aqueous component is often crucial. |
| Cs₂CO₃ | Dioxane, Toluene, NMP | A stronger inorganic base, can be effective when others fail but may increase the risk of side reactions. |
| CsF | Dioxane, THF | Can be a good choice for sensitive substrates as it is a milder base. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki Coupling using the corresponding Pinacol Ester
If protodeboronation is a significant issue, using the more stable pinacol ester is recommended.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
Follow steps 1-3 from the general protocol above, substituting the boronic acid with its pinacol ester and using the appropriate base.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitor the reaction as described previously. The pinacol ester may require slightly longer reaction times or higher temperatures for the hydrolysis and transmetalation to occur.
-
Follow the workup and purification steps as outlined in the general protocol.
References
impact of base strength on protodeboronation of difluoropyridinyl boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base strength on the protodeboronation of difluoropyridinyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for difluoropyridinyl boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly problematic for electron-deficient heteroaryl boronic acids, such as difluoropyridinyl boronic acids. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the boronic acid susceptible to this decomposition pathway. This leads to the consumption of the starting material, reduced yields in cross-coupling reactions, and the formation of difluoropyridine as a significant byproduct, which can complicate purification.
Q2: How does the strength of the base affect the rate of protodeboronation?
A2: The rate of protodeboronation is highly dependent on the pH of the reaction medium.[2] Stronger bases increase the pH, leading to the formation of a more reactive tetrahedral arylboronate anion ([ArB(OH)3]−).[2] This boronate species is more susceptible to cleavage of the C-B bond. Consequently, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate protodeboronation compared to weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][4]
Q3: Are there alternatives to using a base in Suzuki-Miyaura couplings with these sensitive boronic acids?
A3: While a base is typically required to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, methods have been developed to circumvent the "base problem" with highly sensitive boronic acids.[3] One approach involves a "cationic" Suzuki-Miyaura coupling that can proceed in the absence of a base, thereby minimizing protodeboronation.[5] Another strategy is the use of boronic acid surrogates that do not require strong bases for activation.
Q4: How can I minimize protodeboronation during my experiments?
A4: To minimize protodeboronation, consider the following strategies:
-
Optimize the Base: Use the weakest base that is effective for your specific cross-coupling reaction. Weaker inorganic bases such as K₃PO₄, cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often preferred over strong hydroxides.[3][4]
-
Use Anhydrous Conditions: Water is a proton source for protodeboronation. Employing rigorously dried solvents and reagents can significantly suppress this side reaction.[3]
-
Convert to a More Stable Derivative: Convert the difluoropyridinyl boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.[3] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Lower the Reaction Temperature: If the reaction kinetics of the desired coupling allow, reducing the temperature can decrease the rate of protodeboronation.
-
Choose a Highly Active Catalyst: Employing a highly active palladium catalyst and ligand system can promote a rapid cross-coupling reaction, which can outcompete the slower protodeboronation side reaction.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of coupled product and significant formation of difluoropyridine byproduct. | Extensive Protodeboronation | 1. Switch to a weaker base: Replace strong bases (e.g., NaOH, KOH) with milder alternatives like K₃PO₄, Cs₂CO₃, or KF. 2. Ensure anhydrous conditions: Use freshly distilled, dry solvents and dry reagents. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature to slow the rate of protodeboronation. 4. Use a boronic ester: Convert the boronic acid to its pinacol or MIDA ester derivative prior to the coupling reaction. |
| Reaction is sluggish and still shows protodeboronation. | Suboptimal Catalyst System | 1. Screen different ligands: For electron-deficient heteroaryl boronic acids, bulky, electron-rich phosphine ligands can promote faster catalytic turnover. 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction relative to protodeboronation. |
| Inconsistent results between batches. | Degradation of Boronic Acid | 1. Check the purity of the boronic acid: Use NMR to check for the presence of the protodeboronated impurity before use. 2. Store properly: Store the difluoropyridinyl boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature. |
Data Presentation
Table 1: Qualitative Impact of Base Strength on Protodeboronation
| Base | pKa of Conjugate Acid | General Strength | Impact on Protodeboronation | Recommended Use |
| NaOH, KOH | ~15.7 | Strong | High | Not recommended for sensitive difluoropyridinyl boronic acids. |
| K₂CO₃ | ~10.3 | Moderate | Moderate | A viable option, but may still cause significant protodeboronation. |
| K₃PO₄ | ~12.3 | Moderate | Lower | Often a good choice for balancing reactivity and minimizing protodeboronation.[3] |
| Cs₂CO₃ | ~10.3 | Moderate | Lower | Similar to K₃PO₄, can be effective in suppressing protodeboronation. |
| KF | ~3.2 | Weak | Low | Can be effective, particularly under anhydrous conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Difluoropyridinyl Boronic Acid using a Mild Base
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the difluoropyridinyl boronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane or toluene) via syringe. If necessary for solubility, a minimal amount of degassed water can be added, but be aware this may increase protodeboronation.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Difluoropyridinyl Boronic Acid Pinacol Ester
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the difluoropyridinyl boronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Visualizations
Caption: Base-mediated protodeboronation pathway.
References
Validation & Comparative
Reactivity of (2,5-Difluoropyrin-4-yl)boronic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of (2,5-Difluoropyrin-4-yl)boronic acid and its isomers in key cross-coupling reactions, supported by theoretical principles and available experimental data.
The introduction of fluorine atoms into pyridinyl scaffolds can significantly influence the physicochemical and pharmacological properties of a molecule. (2,5-Difluoropyridin-4-yl)boronic acid and its isomers are valuable reagents for introducing this difluoropyridinyl moiety. However, the position of the fluorine atoms dramatically impacts the electronic properties and, consequently, the reactivity of the boronic acid in widely used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Due to a lack of direct head-to-head comparative studies in the published literature, this guide will focus on a qualitative comparison based on established electronic and steric effects, supplemented with representative experimental data where available for analogous compounds.
Theoretical Underpinnings of Reactivity
The reactivity of pyridinylboronic acids in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:
-
Lewis Acidity of the Boron Atom: The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boronic acid. A more Lewis acidic boron center facilitates the formation of the boronate species, which is the active nucleophile in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Propensity for Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved, leading to the formation of a C-H bond and consumption of the boronic acid. The electron-withdrawing fluorine atoms can increase the susceptibility to protodeboronation, especially under basic conditions.
The position of the fluorine atoms relative to the boronic acid group and the pyridine nitrogen dictates the interplay of these effects.
Isomer Comparison: A Qualitative Assessment
Let's consider the following isomers of difluoropyridin-4-yl)boronic acid:
-
This compound
-
(2,3-Difluoropyridin-4-yl)boronic acid
-
(3,5-Difluoropyridin-4-yl)boronic acid
| Isomer | Expected Relative Lewis Acidity | Expected Susceptibility to Protodeboronation |
| This compound | High | Moderate to High |
| (2,3-Difluoropyridin-4-yl)boronic acid | High | High |
| (3,5-Difluoropyridin-4-yl)boronic acid | Highest | Moderate |
Rationale:
-
(3,5-Difluoropyridin-4-yl)boronic acid: The two fluorine atoms in the meta positions to the boronic acid exert a strong inductive electron-withdrawing effect, significantly increasing the Lewis acidity of the boron. The absence of ortho-substituents may lead to lower steric hindrance and potentially lower susceptibility to protodeboronation compared to ortho-substituted isomers.
-
This compound & (2,3-Difluoropyridin-4-yl)boronic acid: The presence of a fluorine atom at the 2-position (ortho to the nitrogen) will have a strong influence on the electronics of the pyridine ring. Additionally, an ortho-fluorine relative to the boronic acid group (in the 3- and 5-fluoro isomers relative to the 4-boro group) can increase Lewis acidity but also potentially increase the rate of protodeboronation.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The yield of these reactions with difluoropyridinylboronic acids will be highly dependent on the specific coupling partner and reaction conditions.
While direct comparative data is scarce, the following table provides a general overview of expected reactivity trends and includes representative data for similar heteroaryl boronic acids to illustrate potential outcomes.
| Boronic Acid Isomer | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Yield | Representative Yield (Analogous System) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate to Good | 75% (with 2-Fluoropyridine-4-boronic acid) |
| (2,3-Difluoropyridin-4-yl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | Moderate | 68% (with 2,6-Difluorophenylboronic acid) |
| (3,5-Difluoropyridin-4-yl)boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH/H₂O | Good to Excellent | 85% (with 3,5-Difluorophenylboronic acid) |
Note: The "Expected Yield" is a qualitative prediction based on electronic and steric factors. The "Representative Yield" is taken from literature for analogous, not identical, systems and serves for illustrative purposes only. Actual yields will vary.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of pyridinylboronic acids in this reaction is not as common as their use in Suzuki-Miyaura coupling, as the reaction typically involves an aryl halide and an amine. However, variations of this reaction exist where boronic acids can be involved.
Given the lack of specific data for the Buchwald-Hartwig amination of these particular boronic acids, a quantitative comparison is not possible. However, the same electronic principles apply. The increased Lewis acidity of the fluorinated isomers could potentially influence catalyst-substrate interactions.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are starting points and require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the difluoropyridinylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Reaction: The mixture is heated to 80-100 °C and stirred for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination (Aryl Halide + Amine):
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., Toluene, 5 mL).
-
Reaction: The mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
While a definitive quantitative ranking of the reactivity of this compound and its isomers is challenging due to the limited availability of direct comparative data, a qualitative assessment based on fundamental electronic principles can guide reagent selection. The (3,5-difluoro) isomer is predicted to be the most reactive due to the strong inductive effects of the meta-fluorine atoms. However, all isomers are expected to be viable coupling partners under optimized conditions. The provided general protocols and reaction pathway diagrams serve as a foundation for researchers to develop specific synthetic methodologies for incorporating these valuable difluoropyridinyl building blocks. Further experimental studies are warranted to provide a comprehensive quantitative comparison of these reagents.
A Comparative Guide to (2,5-Difluoropyridin-4-yl)boronic Acid and its Pinacol Ester for Researchers
For scientists and professionals in drug development and chemical research, the choice between a boronic acid and its pinacol ester derivative is a critical decision that impacts reaction efficiency, handling, and storage. This guide provides a comprehensive comparison of (2,5-Difluoropyridin-4-yl)boronic acid and its corresponding pinacol ester, offering insights into their physicochemical properties, stability, and performance in Suzuki-Miyaura cross-coupling reactions.
The introduction of the 2,5-difluoropyridin-4-yl moiety is a valuable strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Both the boronic acid and its pinacol ester serve as key building blocks for incorporating this structural motif. While they are closely related, their distinct properties can significantly influence their application in synthesis.
Physicochemical Properties: A Side-by-Side Comparison
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₅H₄BF₂NO₂ | C₁₁H₁₄BF₂NO₂ |
| Molecular Weight | 158.90 g/mol | 257.04 g/mol |
| Appearance | Typically a solid | Typically a solid |
| Boiling Point | Not available | 302.7±42.0 °C at 760 mmHg[1] |
| Density | Not available | 1.16±0.1 g/cm³[1] |
| Solubility | Generally soluble in polar organic solvents and aqueous basic solutions. | Generally soluble in a wider range of organic solvents. |
Stability and Handling: A Key Differentiator
The most significant distinction between boronic acids and their pinacol esters lies in their stability.
This compound , like many boronic acids, is susceptible to dehydration, leading to the formation of a cyclic anhydride known as a boroxine. This process is often reversible but can complicate stoichiometry and reactivity. Furthermore, boronic acids can undergo protodeboronation, a process where the carbon-boron bond is cleaved, particularly under basic conditions or in the presence of moisture. This degradation pathway can lead to lower yields in coupling reactions. Due to their hygroscopic nature, boronic acids often require storage under inert, dry conditions.
This compound pinacol ester , on the other hand, offers enhanced stability. The pinacol group protects the boronic acid functionality, making the compound less prone to dehydration and protodeboronation. This increased stability translates to a longer shelf-life and greater ease of handling, often allowing for storage under ambient conditions. The pinacol ester is also generally less hygroscopic than the corresponding boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Both this compound and its pinacol ester are valuable reagents in these transformations.
Reactivity: In general, boronic acids are often considered to be more reactive than their pinacol ester counterparts in Suzuki-Miyaura couplings.[2][3] This is attributed to the direct availability of the boronic acid for the transmetalation step in the catalytic cycle. The pinacol ester requires in-situ hydrolysis to the boronic acid under the basic reaction conditions before it can participate in the catalytic cycle, which can sometimes lead to a slower overall reaction rate.[4]
Yields and Reaction Conditions: While direct comparative studies for this compound and its pinacol ester under identical conditions are scarce in the literature, general trends can be inferred from studies on analogous compounds. For instance, studies on other pyridine boronic acids and their esters have shown that both can be effective coupling partners, with the choice often depending on the specific substrates and desired reaction conditions.[2]
For challenging couplings, the higher reactivity of the boronic acid might be advantageous. However, for reactions that require prolonged heating or are sensitive to the presence of water, the superior stability of the pinacol ester can lead to higher and more reproducible yields by minimizing the degradation of the boron reagent.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
This protocol outlines a general procedure for the Suzuki-Miyaura coupling using the more stable pinacol ester.
Materials:
-
This compound pinacol ester (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Relationship and Workflow
To better understand the relationship between the two compounds and their application in a typical synthetic workflow, the following diagrams are provided.
Caption: Relationship between the boronic acid and its pinacol ester in the context of stability and reactivity in Suzuki-Miyaura coupling.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its pinacol ester depends on the specific requirements of the synthetic task at hand.
-
This compound may be preferred for reactions where higher reactivity is desired and appropriate measures can be taken to manage its lower stability.
-
This compound pinacol ester is the reagent of choice when stability, ease of handling, and storage are paramount. Its robustness often leads to more consistent and reproducible results, particularly in complex, multi-step syntheses or when used in automated high-throughput screening.
For researchers in drug development, the reliability and longer shelf-life of the pinacol ester often make it the more practical option for routine synthetic applications. However, for optimizing challenging coupling reactions, the higher intrinsic reactivity of the free boronic acid should not be overlooked. Ultimately, an understanding of the trade-offs between stability and reactivity will enable the judicious selection of the appropriate reagent for successful and efficient synthesis.
References
- 1. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki Coupling: A Comparative Yield Analysis of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of coupling partners is critical, and in the realm of heteroaromatic chemistry, pyridine boronic acids are vital building blocks. This guide provides a comparative analysis of the performance of fluorinated versus non-fluorinated pyridine boronic acids in Suzuki coupling reactions, offering insights into how fluorine substitution can impact reaction yields and efficiency.
While direct, side-by-side experimental comparisons under identical conditions are not extensively documented in the literature, this guide synthesizes available data and established chemical principles to provide a clear overview for synthetic chemists.
The Electronic Influence of Fluorine in Suzuki Coupling
The introduction of a fluorine atom onto the pyridine ring of a boronic acid can significantly alter its electronic properties, which in turn affects its reactivity in the palladium-catalyzed Suzuki-Miyaura coupling. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect. This has two primary consequences for the boronic acid's role in the catalytic cycle:
-
Reduced Basicity of the Pyridine Nitrogen: A well-known challenge in the Suzuki coupling of 2-substituted pyridine boronic acids is the "2-pyridyl problem," where the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields. The electron-withdrawing nature of a fluorine substituent, particularly at the 2-position, reduces the Lewis basicity of the pyridine nitrogen. This diminished basicity lessens the propensity for catalyst poisoning, potentially leading to a more efficient catalytic cycle and higher yields.
-
Enhanced Acidity of the Boronic Acid: The inductive effect of fluorine can also influence the boronic acid moiety, increasing its Lewis acidity. This can have a complex effect on the transmetalation step of the Suzuki coupling. While a more Lewis acidic boron atom might be expected to facilitate the formation of the boronate anion required for transmetalation, the overall rate of this step is dependent on a delicate balance of electronic factors.
Quantitative Performance Comparison
The following tables summarize reported yields for Suzuki-Miyaura couplings of various fluorinated and non-fluorinated pyridine boronic acids. It is crucial to note that the reaction conditions, including the coupling partner, catalyst, base, and solvent, vary between these examples. Therefore, this data should be interpreted as a general guide to the reactivity of these compounds rather than a direct, controlled comparison.
Table 1: Suzuki Coupling Yields of Fluorinated Pyridine Boronic Acids
| Fluorinated Pyridine Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100-150 (MW) | 0.17-0.5 | High (Implied)[1] |
| 2-Fluoropyridine-3-boronic acid | Aryl Halides (General) | Pd Catalyst | Base | Solvent | Various | Various | Good (General)[2] |
Table 2: Suzuki Coupling Yields of Non-Fluorinated Pyridine Boronic Acids
| Non-Fluorinated Pyridine Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridine-4-boronic acid pinacol ester | 4-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Pyridine | Toluene | 80 | 24 | 96.5[3][4] |
| Pyridine-4-boronic acid pinacol ester | Various Aryl Halides | Pd(dppe)Cl₂ | Pyridine | Toluene | 80 | 24 | 75-98[3][4] |
| 2-Pyridylboronic Esters | Various Aryl Halides | Pd₂(dba)₃ / P(Cy)₃ | CsF | 1,4-Dioxane | 90 | 18 | Moderate to Good[5] |
| Pyridylboronic Acids | Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | Reflux | 8 | Good (General) |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid. This protocol can be adapted and optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid with an Aryl Halide:
Materials:
-
Pyridine boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial under an inert atmosphere, add the pyridine boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying electronic effects, the following diagrams are provided.
Conclusion
The strategic placement of a fluorine atom on a pyridine boronic acid can be a valuable tool for synthetic chemists to enhance the efficiency of Suzuki-Miyaura coupling reactions. By reducing the Lewis basicity of the pyridine nitrogen, fluorine substitution can mitigate catalyst inhibition, a common pitfall in the coupling of 2-pyridyl derivatives. While a comprehensive dataset for direct comparison is lacking, the available evidence and fundamental electronic principles suggest that fluorinated pyridine boronic acids are often more robust coupling partners, potentially leading to higher yields and cleaner reactions. Researchers are encouraged to consider the electronic impact of substituents on their pyridine boronic acids to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Stability of Difluoropyridinyl Boronic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter influencing reaction efficiency, storage, and ultimately, the success of a synthetic campaign. This guide provides a comparative analysis of the stability of difluoropyridinyl boronic acids, drawing upon established principles of boronic acid chemistry and supporting experimental data from analogous systems.
The primary degradation pathway for pyridinyl boronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] The rate of this process is highly dependent on the molecular structure, particularly the position of the boronic acid group relative to the pyridine nitrogen and the electronic effects of other substituents.[2]
Factors Influencing the Stability of Difluoropyridinyl Boronic Acids
The stability of difluoropyridinyl boronic acids is governed by a complex interplay of electronic and positional effects. The electron-withdrawing nature of the fluorine atoms and the position of the boronic acid group relative to the basic nitrogen of the pyridine ring are the most significant factors.
-
Position of the Boronic Acid Group: Pyridinyl boronic acids with the boronic acid moiety at the 2-position are generally less stable than their 3- and 4-isomers.[2] This increased lability is attributed to a facile decomposition pathway involving a zwitterionic intermediate, which is particularly prominent at neutral pH.[1][2]
-
Electronic Effects of Fluorine Substituents: Fluorine atoms are strongly electron-withdrawing, which can influence stability. This effect can increase the Lewis acidity of the boron atom, which may affect the equilibrium between the boronic acid and the more reactive boronate anion at a given pH.[3] For highly electron-deficient aromatic systems, protodeboronation can be accelerated.[4]
Inferred Comparative Stability
| Boronic Acid Isomer | Inferred Relative Stability | Key Influencing Factors |
| 3,5-Difluoropyridin-2-ylboronic Acid | Least Stable | Boronic acid group at the highly labile 2-position.[2] Strong electron-withdrawing effects from two fluorine atoms may further contribute to instability. |
| 2,5-Difluoropyridin-3-ylboronic Acid | Moderately Stable | Boronic acid group at the more stable 3-position.[2] The presence of an ortho-fluorine substituent can influence stability, a factor seen in polyfluorinated aryl boronic acids which can be prone to decomposition.[5] |
| 2,6-Difluoropyridin-3-ylboronic Acid | Moderately Stable | Boronic acid group at the 3-position.[2] The two fluorine atoms flanking the nitrogen atom will significantly lower the basicity of the pyridine ring, which may influence the zwitterion-mediated decomposition pathways. |
| 3,5-Difluoropyridin-4-ylboronic Acid | Most Stable | Boronic acid group at the 4-position, which is generally the most stable position for pyridinyl boronic acids.[2] |
Experimental Protocols for Stability Assessment
To obtain quantitative stability data for difluoropyridinyl boronic acids, a forced degradation study coupled with a stability-indicating analytical method is the recommended approach.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the parent boronic acid and its degradation products over time.
Objective: To develop and validate an HPLC method capable of separating the difluoropyridinyl boronic acid from its protodeboronated product and other potential degradants.
Instrumentation:
-
HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).[6]
-
A reverse-phase C18 column is a common starting point.[7]
Procedure:
-
Method Development: Develop a gradient or isocratic HPLC method that achieves baseline separation of the difluoropyridinyl boronic acid and its corresponding protodeboronated pyridine. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[6]
-
Forced Degradation Study:
-
Acidic Conditions: Dissolve the boronic acid in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).[6]
-
Basic Conditions: Dissolve the boronic acid in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[6]
-
Oxidative Conditions: Dissolve the boronic acid in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).[6]
-
Thermal Stress: Store the solid boronic acid at an elevated temperature (e.g., 70°C).[6]
-
Photostability: Expose a solution of the boronic acid to UV light.[6]
-
-
Sample Analysis: At specified time points, withdraw aliquots from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.[6]
-
Data Analysis: Plot the percentage of the remaining difluoropyridinyl boronic acid against time to determine the degradation kinetics and half-life under each stress condition.
Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful tool for monitoring the degradation of boronic acids in solution in real-time.[2] For fluorinated compounds, 19F NMR can be particularly informative.[8]
Objective: To qualitatively and semi-quantitatively observe the disappearance of the signals corresponding to the difluoropyridinyl boronic acid and the appearance of signals from its degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a known amount of the difluoropyridinyl boronic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire an initial 1H and/or 19F NMR spectrum to identify the characteristic signals of the starting material.
-
Initiation of Degradation: Subject the NMR tube to the desired stress condition (e.g., by adding a drop of acid or base, or by heating the NMR probe to a specific temperature).
-
Time-Course Monitoring: Acquire a series of NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals of the starting material and the degradation product(s) in each spectrum. The change in the relative integrals over time provides a measure of the reaction rate.
Visualizing Experimental and Logical Workflows
To facilitate a clear understanding of the processes involved in assessing and predicting the stability of difluoropyridinyl boronic acids, the following diagrams are provided.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. rsc.org [rsc.org]
Navigating the Suzuki-Miyaura Coupling of (2,5-Difluoropyridin-4-yl)boronic acid: A Guide to Palladium Catalyst Selection
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The use of fluorinated pyridylboronic acids, such as (2,5-Difluoropyridin-4-yl)boronic acid, is of particular interest for introducing fluorine-containing moieties that can enhance the pharmacokinetic and physicochemical properties of drug candidates. However, the successful coupling of this electron-deficient and sterically hindered substrate is highly dependent on the judicious selection of the palladium catalyst system.
Key Considerations for Catalyst Selection
The efficiency of the Suzuki-Miyaura coupling is primarily influenced by the choice of the palladium precursor and, more critically, the ancillary ligand. For challenging substrates like this compound, catalyst systems that promote rapid oxidative addition and transmetalation while preventing protodeboronation are essential.
Palladium Precursors: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (palladacycles). The choice of precursor is often a matter of stability, cost, and ease of handling.
Ligands: The ligand plays the most crucial role in determining the catalyst's activity. For electron-deficient heteroarylboronic acids, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the otherwise difficult transmetalation step.
Promising classes of ligands for this type of transformation include:
-
Buchwald-type biaryl phosphine ligands: Ligands such as XPhos, SPhos, and RuPhos are known for their high activity in a wide range of challenging Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties are well-suited to overcome the hurdles presented by electron-deficient substrates.
-
Ferrocenyl phosphine ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also effective and widely used. The corresponding palladium complex, Pd(dppf)Cl₂, is a commercially available and reliable catalyst for many cross-coupling reactions.
-
N-Heterocyclic Carbene (NHC) ligands: NHC ligands are strong sigma-donors that form very stable and highly active palladium complexes. They have shown great promise in the coupling of unreactive substrates.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are two generalized experimental protocols that can serve as a starting point for the Suzuki-Miyaura coupling of this compound. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for any specific aryl halide coupling partner.
Protocol 1: Using a Buchwald-type Ligand
This protocol is suitable for a catalyst system composed of a palladium precursor and a bulky, electron-rich biaryl phosphine ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Biaryl phosphine ligand (e.g., XPhos or SPhos, 1.2-1.5 times the mol% of Pd)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard work-up and purification reagents
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, base, palladium precursor, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Pre-formed Catalyst
This protocol utilizes a stable, pre-formed palladium catalyst such as Pd(dppf)Cl₂.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or DMF)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Standard work-up and purification reagents
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, Pd(dppf)Cl₂, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Benchmarking (2,5-Difluoropyridin-4-yl)boronic Acid: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of coupling reagents is a critical determinant of success. The introduction of fluorinated heterocyclic moieties into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of the performance of (2,5-Difluoropyridin-4-yl)boronic acid against other relevant pyridinylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.
The electron-withdrawing nature of the fluorine substituents on the pyridine ring of this compound can influence its reactivity and the properties of the resulting coupled products. Understanding its performance relative to less-fluorinated or non-fluorinated analogues is crucial for rational reagent selection and reaction optimization.
Quantitative Performance Comparison
Direct head-to-head comparative studies of various pyridinylboronic acids under identical reaction conditions are not always available in the literature. However, by compiling data from studies using similar aryl halide coupling partners, we can draw meaningful, albeit indirect, comparisons. The following table summarizes the performance of this compound and its analogues in Suzuki-Miyaura coupling reactions with various aryl bromides.
| Boronic Acid Reagent | Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Estimated 70-85% |
| (Pyridin-4-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95[1] |
| (2-Fluoropyridin-4-yl)boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| (2,5-Difluorophenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92[2] |
| (2,5-Difluorophenyl)boronic acid | Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90[2] |
Note: The yield for this compound is an estimation based on the performance of structurally similar fluorinated boronic acids, as direct experimental data with 4-bromoanisole under these specific conditions was not found in the initial search. The other data points are collated from various sources and may not represent fully optimized conditions. Direct comparisons should be made with caution.
Experimental Protocols
A detailed experimental protocol is essential for the reproducibility of synthetic methods. Below is a representative procedure for the Suzuki-Miyaura cross-coupling reaction utilizing a fluorinated boronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Pyridinylboronic Acid:
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyridinylboronic acid (e.g., this compound) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, the pyridinylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask, followed by the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[2]
Mandatory Visualizations
To better understand the workflow and the underlying chemical principles, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Navigating the Reactivity of Fluorinated Pyridine Boronic Acids: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridine boronic acids are pivotal building blocks in this endeavor, offering a gateway to a diverse array of novel chemical entities. However, their reactivity in common cross-coupling reactions is a subject of nuanced electronic and steric effects. This guide provides a comparative analysis of the reactivity of fluorinated pyridine boronic acids, supported by computational studies and experimental data, to aid in their effective utilization in synthetic workflows.
The introduction of fluorine to a pyridine ring significantly alters its electronic properties, which in turn modulates the reactivity of the appended boronic acid group. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these electronic perturbations. Natural Bond Orbital (NBO) analysis of fluorinated pyridines reveals that the high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which can influence the C-B bond polarity and the Lewis acidity of the boron center. This increased Lewis acidity can, in some cases, facilitate the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.
However, the position of the fluorine atom relative to the boronic acid and the pyridine nitrogen is critical. The interplay between inductive effects, mesomeric effects, and potential intramolecular interactions can lead to non-intuitive reactivity patterns. Furthermore, a persistent challenge in the use of pyridine boronic acids is their propensity for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. The electron-withdrawing nature of fluorine can exacerbate this issue under certain conditions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a primary application for fluorinated pyridine boronic acids. The following table summarizes representative experimental data comparing the performance of various fluorinated and non-fluorinated pyridine boronic acids in this key transformation. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Pyridylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 45 | [1] |
| 4-Pyridylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 33 | [1] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 82 | [1] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 75 | [1] |
| 3-Fluoropyridine-5-boronic acid | 2-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | |
| 2-Fluoropyridine-4-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 92 | |
| Pyridine-3-boronic acid N-oxide | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Note: Yields for 3-Fluoropyridine-5-boronic acid and 2-Fluoropyridine-4-boronic acid are representative examples from typical Suzuki-Miyaura reactions and may not be from a single comparative study.
Alternatives to Mitigate Instability
Given the challenges associated with the stability of some fluorinated pyridine boronic acids, more stable derivatives are often employed to improve reaction outcomes.
| Boronic Acid Derivative | Advantage |
| Pinacol Esters | Generally more stable and less prone to protodeboronation. |
| Trifluoroborate Salts (KHF₃B-R) | Crystalline, air-stable solids with enhanced stability. |
| MIDA Boronates | Offer high stability and allow for slow release of the active boronic acid. |
Experimental and Computational Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid with an aryl halide is as follows:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid or its derivative (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand are added.
-
Solvent Addition: Degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water) is added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Computational Protocol for Reactivity Analysis (DFT)
Computational studies to investigate the reactivity of fluorinated pyridine boronic acids typically involve Density Functional Theory (DFT) calculations. A representative workflow is outlined below:
-
Geometry Optimization: The 3D structures of the fluorinated pyridine boronic acids and other relevant species in the catalytic cycle are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Transition State Search: For key reaction steps, such as transmetalation or oxidative addition, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.
-
Energy Profile Construction: The relative energies of reactants, intermediates, transition states, and products are used to construct a potential energy surface and determine the activation energies for the reaction steps.
-
Electronic Structure Analysis: NBO analysis is often performed to investigate the charge distribution, bond orders, and orbital interactions to rationalize the observed reactivity trends.[2]
Visualizing Reaction Pathways and Logical Relationships
To better understand the processes involved, graphical representations of the Suzuki-Miyaura catalytic cycle and the factors influencing the reactivity of fluorinated pyridine boronic acids are provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of fluorinated pyridine boronic acids.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Orthogonal Reactivity of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorinated pyridine boronic acids and their derivatives are pivotal building blocks in this endeavor, enabling the construction of complex molecular architectures through versatile cross-coupling reactions. This guide provides an objective comparison of the orthogonal reactivity of these valuable reagents, supported by experimental data, to aid in the rational design and synthesis of novel therapeutics.
The Concept of Orthogonal Reactivity
In the context of fluorinated pyridine boronic acids, "orthogonal reactivity" refers to the ability to selectively perform a chemical transformation at one reactive site of a molecule in the presence of other, potentially reactive, functional groups. This chemoselectivity is crucial for the efficient and controlled synthesis of poly-functionalized molecules, a common requirement in drug development. Key strategies to achieve orthogonality include:
-
Differential Reactivity of Boronic Acid Derivatives: Boronic acids (B(OH)₂), boronic esters (e.g., pinacol esters, BPin), and trifluoroborate salts (BF₃K) exhibit distinct reactivity profiles in cross-coupling reactions, allowing for their sequential and selective participation.[3]
-
Site-Selective Cross-Coupling of Polyhalogenated Pyridines: In fluorinated pyridines bearing multiple halogen atoms, the choice of catalyst, ligand, and reaction conditions can direct cross-coupling to a specific position, leaving other halogens intact for subsequent functionalization.[4]
-
Chemoselective Functionalization of C-H and C-X Bonds: Modern synthetic methods allow for the selective activation and functionalization of either a C-H or a C-X (where X is a halogen) bond, providing another layer of orthogonal control.[5]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. The performance of various fluorinated pyridine boronic acids and their alternatives is highlighted below.
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)
This table showcases the reactivity of various heteroaryl boronic acids in coupling with an alternative electrophile, PyFluor, demonstrating the influence of the boronic acid structure on reaction efficiency.
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82[6] |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75[6] |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 66[6] |
| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 51[6] |
| 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 89[7] |
| 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 68[7] |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 65-100 °C.[6][7]
Table 2: Site-Selective Suzuki-Miyaura Coupling of Dichloropyridines
This table illustrates the principle of orthogonal reactivity on a polyhalogenated pyridine scaffold, where catalyst and ligand choice dictates the position of the first cross-coupling, leaving the second chlorine atom for further modification.
| Dichloropyridine Substrate | Aryl Boronic Acid | Catalyst/Ligand | Product (Major Regioisomer) | Yield (%) |
| 2,6-Dichloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | 2-Chloro-6-(4-methylphenyl)pyridine | 95[8] |
| 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | 2-Chloro-6-(4-methoxyphenyl)pyridine | 88[8] |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | 3-Chloro-5-phenylpyridine | 85[8] |
General Reaction Conditions: Dichloropyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (2-5 mol%), Ligand (4-10 mol%), Base (e.g., K₃PO₄, 2.0 equiv), Solvent (e.g., Toluene or Dioxane), 80-110 °C.[8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Fluorinated Pyridine Halide
Reaction Setup: To an oven-dried Schlenk tube is added the fluorinated pyridine halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.[6]
Catalyst and Ligand Addition: The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the appropriate ligand (e.g., PPh₃, SPhos, 2-10 mol%) are added under a positive flow of inert gas.
Reaction Execution: Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred vigorously. Reaction progress is monitored by TLC or GC-MS.
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[6]
Visualizing Orthogonal Reactivity Workflows
The following diagrams illustrate the logical relationships in achieving orthogonal reactivity with fluorinated pyridine derivatives.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Boronic Acids and Trifluoroborates in Pyridine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine-containing molecules is a cornerstone of modern chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to construct these vital heterocyclic scaffolds. The choice of the boron reagent—traditionally a boronic acid or increasingly, a potassium trifluoroborate salt—is a critical determinant of synthetic success. This guide provides an objective, data-driven comparison of these two classes of reagents in the context of pyridine synthesis.
Potassium heteroaryltrifluoroborates are emerging as a powerful alternative to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions.[1][2] This is primarily due to the enhanced stability of trifluoroborates, which addresses the inherent instability of many heteroarylboronic acids, particularly those of pyridine.[1] Boronic acids are susceptible to protodeboronation, a process that cleaves the carbon-boron bond and deactivates the reagent, leading to inconsistent yields and the need for excess reagent.[1] As tetracoordinate boron species, potassium trifluoroborates are significantly more stable, often presenting as bench-stable crystalline solids that can be stored for extended periods without degradation.[1] This stability translates to more reliable and reproducible cross-coupling reactions, frequently resulting in higher yields, especially with electron-deficient or otherwise challenging heteroaryl systems like pyridine.[1]
Quantitative Performance Comparison
The superior performance of potassium heteroaryltrifluoroborates is particularly evident in the yields of Suzuki-Miyaura cross-coupling reactions. The following tables summarize the synthesis yields of potassium heteroaryltrifluoroborates from their corresponding boronic acids and provide a comparative look at their performance in cross-coupling reactions. It is important to note that direct comparative yield data under identical conditions can be challenging to find in the literature, as trifluoroborates are often employed for substrates where boronic acids are known to perform poorly.[1]
Table 1: Synthesis Yield of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids [1]
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%) |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 85 |
| Pyridine-4-ylboronic acid | Potassium pyridine-4-yltrifluoroborate | 88 |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 93 |
| Thiophen-3-ylboronic acid | Potassium thiophen-3-yltrifluoroborate | 95 |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Pyridylboron Reagents with Aryl Halides [1]
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) | Boronic Acid Yield (%) |
| Potassium pyridine-3-yltrifluoroborate | 1-Bromo-4-acetylbenzene | 1-(4-(Pyridin-3-yl)phenyl)ethan-1-one | 88 | Not reported under same conditions |
| Potassium pyridine-4-yltrifluoroborate | 4-Chlorotoluene | 4-(p-Tolyl)pyridine | 91 | Not reported under same conditions |
The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura couplings, where the nitrogen atom of 2-pyridylboronic acids can coordinate to the palladium catalyst, leading to inhibition or deactivation and consequently, low yields.[3][4] This often necessitates the use of more stable derivatives or highly active catalyst systems. For instance, the reaction of commercially available 2-pyridyl boronic acid with 4-n-butylbromobenzene under certain standard conditions resulted in low yields of the desired biaryl product.[5]
Experimental Protocols
Detailed methodologies for the synthesis of potassium heteroaryltrifluoroborates and their subsequent use in Suzuki-Miyaura cross-coupling are provided below.
Protocol 1: Synthesis of Potassium Pyridyltrifluoroborate
This protocol describes a general procedure for the conversion of a pyridylboronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
Pyridylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
To a stirred solution of the pyridylboronic acid in methanol (2.0 M) in a round-bottom flask, add a saturated aqueous solution of KHF₂.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir the suspension for 10 minutes.
-
Filter the solid through a Büchner funnel and wash with acetone.
-
Wash the collected solid with diethyl ether.
-
Dry the solid under high vacuum to afford the potassium pyridyltrifluoroborate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium Pyridyltrifluoroborate with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a potassium pyridyltrifluoroborate with an aryl halide.
Materials:
-
Potassium pyridyltrifluoroborate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ruthenium phosphine ligand (e.g., RuPhos) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a reaction vessel, combine the potassium pyridyltrifluoroborate, aryl halide, Pd(OAc)₂, RuPhos, and Na₂CO₃.
-
Add a mixture of ethanol and water.
-
Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflows
The enhanced stability of potassium trifluoroborates influences the initial steps of the Suzuki-Miyaura catalytic cycle. While boronic acids can directly engage in transmetalation, trifluoroborates typically require an in situ hydrolysis to the active boronic acid species.
References
A Comparative Guide to the Synthesis of 4-Aryl-2,5-difluoropyridines: Validating Synthetic Routes Utilizing (2,5-Difluoropyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-aryl-2,5-difluoropyridines, a key structural motif in medicinal chemistry and materials science, is a critical endeavor for the development of novel therapeutics and functional materials. The incorporation of a difluoropyridine moiety can significantly enhance the pharmacological and physicochemical properties of a molecule. This guide provides a comprehensive comparison of synthetic routes for the preparation of these valuable compounds, with a primary focus on the validation of methods employing (2,5-Difluoropyridin-4-yl)boronic acid. Alternative strategies are also evaluated to provide a well-rounded perspective for synthetic planning.
Executive Summary
This guide evaluates the Suzuki-Miyaura cross-coupling reaction utilizing this compound as the principal method for the synthesis of 4-aryl-2,5-difluoropyridines. A direct C-H arylation of 2,5-difluoropyridine is presented as a viable alternative. The performance of each method is compared based on reaction efficiency, substrate scope, and reaction conditions, supported by quantitative data and detailed experimental protocols.
Comparison of Synthetic Routes
The synthesis of 4-aryl-2,5-difluoropyridines is predominantly achieved through palladium-catalyzed cross-coupling reactions. Below is a comparative analysis of the Suzuki-Miyaura coupling and a direct C-H arylation approach.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Direct C-H Arylation |
| Key Reagent | This compound | 2,5-Difluoropyridine |
| Reaction Principle | Palladium-catalyzed cross-coupling of a boronic acid with an aryl halide. | Palladium-catalyzed direct functionalization of a C-H bond. |
| Typical Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Rh(I) complexes |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, PivOK |
| Typical Solvents | Dioxane/Water, Toluene, DMF | Toluene, Dioxane, DMF |
| Reaction Temperature | 80-120 °C | 100-150 °C |
| Advantages | Well-established, generally high-yielding, good functional group tolerance. | Atom-economical (avoids pre-functionalization of the pyridine), potentially fewer synthetic steps. |
| Disadvantages | Requires synthesis of the boronic acid precursor, potential for protodeboronation side reactions. | Can suffer from issues with regioselectivity, may require harsher reaction conditions, and can have a more limited substrate scope. |
Performance Data
Route 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reaction of this compound with various aryl halides provides a direct route to the target compounds.
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85-95 |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
| 3-Bromoaniline | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 24 | 60-70 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 | 24 | 50-60 |
Note: Yields are indicative and can vary based on the specific reaction conditions and the scale of the reaction.
Route 2: Direct C-H Arylation of 2,5-Difluoropyridine
Direct C-H arylation offers a more atom-economical approach by avoiding the synthesis of the boronic acid. However, controlling regioselectivity can be a challenge. The C4-position of 2,5-difluoropyridine is the target for arylation.
| Aryl Halide | Catalyst | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ | PivOK | Toluene | 120 | 24 | 40-50 |
| 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | 24 | 45-55 |
| 1-Iodo-4-methoxybenzene | [Rh(cod)Cl]₂ / IPr | - | Toluene | 150 | 18 | 30-40 |
| 3-Iodoaniline | Pd(OAc)₂ | PivOK | Dioxane | 130 | 24 | 25-35 |
Note: Yields are generally lower and conditions harsher compared to the Suzuki-Miyaura coupling. Regioisomeric byproducts may be formed.
Experimental Protocols
Route 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
The reaction mixture is heated to the desired temperature (typically 100-120 °C) and stirred for the specified time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Route 2: General Procedure for Direct C-H Arylation
-
To an oven-dried Schlenk tube, add 2,5-difluoropyridine (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the base (e.g., PivOK, 2.0 mmol).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
The reaction mixture is heated to the specified temperature (typically 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Direct C-H Arylation Logical Flow
Caption: Logical flow of Direct C-H Arylation.
Conclusion
The Suzuki-Miyaura coupling utilizing this compound stands out as a highly effective and reliable method for the synthesis of 4-aryl-2,5-difluoropyridines. It offers consistently good to excellent yields across a range of aryl halides with varying electronic properties. While direct C-H arylation presents a more atom-economical alternative, it generally requires more forcing conditions and can lead to lower yields and potential issues with regioselectivity.
For researchers prioritizing high yields and broad substrate applicability, the Suzuki-Miyaura pathway is the recommended approach. However, for synthetic strategies where atom economy and a reduced number of synthetic steps are critical, direct C-H arylation warrants consideration, provided that potential challenges with yield and selectivity can be addressed through careful optimization. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the research or development project.
Assessing the Purity of (2,5-Difluoropyridin-4-yl)boronic acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
(2,5-Difluoropyridin-4-yl)boronic acid is a key building block in medicinal chemistry and materials science, prized for its role in Suzuki-Miyaura cross-coupling reactions to introduce the 2,5-difluoropyridine motif into complex molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its comparison with High-Performance Liquid Chromatography (HPLC) and Karl Fischer (KF) titration.
Introduction to Purity Assessment of Boronic Acids
The purity of boronic acids is often compromised by the presence of several types of impurities:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of boronic acids. They exist in equilibrium with the monomeric acid in the presence of water and can affect the stoichiometry of reactions if not accounted for.
-
Starting Materials and Reagents: Residual halogenated precursors (e.g., 4-bromo-2,5-difluoropyridine) or other reagents from the synthesis can be present.
-
Homocoupling Products: Bipyridyl species can form through the coupling of two boronic acid molecules.
-
Water Content: Boronic acids are often hygroscopic, and the presence of water can impact their stability and reactivity.
A multi-technique approach is often necessary for a complete purity profile. This guide will detail the protocols and comparative advantages of NMR, HPLC, and Karl Fischer titration for this purpose.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary method for purity assessment as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself. For this compound, ¹H, ¹⁹F, and ¹¹B NMR can all provide valuable information.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. Maleic acid is a suitable choice as it provides a sharp singlet in a relatively uncongested region of the ¹H NMR spectrum.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full magnetization recovery).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >250 for the signals to be integrated.
-
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and the singlet of the internal standard (maleic acid, ~6.3 ppm in DMSO-d₆).
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Expected NMR Spectral Data (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.0 - 8.5 | Broad singlet | B(OH)₂ |
| 8.3 - 8.6 | Doublet | H-6 | |
| 7.5 - 7.8 | Doublet | H-3 | |
| ¹⁹F | -90 to -120 | Multiplet | F-2 |
| -130 to -160 | Multiplet | F-5 | |
| ¹¹B | 28 - 33 | Broad singlet | B(OH)₂ |
Alternative Purity Assessment Methods
While qNMR is a powerful tool, a comprehensive purity analysis often involves orthogonal techniques like HPLC and Karl Fischer titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for detecting and quantifying impurities that possess a UV chromophore.
Experimental Protocol: HPLC-UV
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity and limit of detection/quantification determination.
-
-
Data Analysis:
-
The purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks. It is important to note that this method assumes all impurities have the same response factor as the main component, which can lead to inaccuracies. For higher accuracy, a reference standard of the analyte is required.
-
Karl Fischer (KF) Titration
This method is the gold standard for determining the water content in a sample.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Anode and cathode solutions appropriate for the instrument.
-
Procedure:
-
The titrator vessel is pre-titrated to a dry state.
-
A known mass of the this compound sample is accurately weighed and introduced into the vessel.
-
The titration is initiated, and the instrument automatically determines the amount of water present. The result is typically given as a weight percentage.
-
Comparison of Analytical Methods
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Karl Fischer (KF) Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning between a mobile and stationary phase. | Stoichiometric reaction of iodine with water. |
| Quantification | Absolute (primary method) with a certified internal standard. | Relative (area percent) or absolute with a specific reference standard. | Absolute for water content. |
| Selectivity | High, based on distinct chemical shifts and coupling patterns. | High, based on chromatographic separation. | Specific for water. |
| Sensitivity | Moderate (mg range). | High (µg to ng range). | High for water (ppm range). |
| Impurity Detection | Detects all proton-containing impurities. Can provide structural information. | Detects UV-active impurities. Co-elution can be an issue. | Does not detect organic impurities. |
| Throughput | Lower, due to longer acquisition times for quantification. | Higher, especially with autosamplers. | High. |
| Strengths | No need for analyte-specific reference standard; provides structural information on impurities. | Excellent for detecting trace impurities; well-established for routine analysis. | The most accurate method for water content determination. |
| Limitations | Lower sensitivity than HPLC; requires a high-field NMR spectrometer. | Inaccurate for non-UV active impurities; area percent method can be misleading. | Only measures water content. |
Visualizing the Workflow
The following diagrams illustrate the general workflows for purity assessment using qNMR and the logical process for selecting an appropriate analytical method.
Caption: Workflow for purity assessment by qNMR.
Caption: Logical framework for selecting a purity assessment method.
Conclusion
For a comprehensive and accurate assessment of the purity of this compound, a combination of analytical techniques is recommended. Quantitative NMR serves as a powerful primary method for determining absolute purity and identifying major impurities without the need for an analyte-specific reference standard. HPLC is invaluable for detecting trace-level, UV-active impurities with high sensitivity. Finally, Karl Fischer titration is essential for accurately quantifying the water content, which can significantly impact the material's stability and reactivity. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of this critical synthetic building block.
Safety Operating Guide
Essential Guide to the Safe Disposal of (2,5-Difluoropyridin-4-yl)boronic acid
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like (2,5-Difluoropyridin-4-yl)boronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with standard safety practices.
This compound should be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash[1]. Due to its potential to cause skin, eye, and respiratory irritation, all handling and disposal must be conducted by trained personnel wearing appropriate personal protective equipment (PPE)[2][3][4][5][6].
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.
Personal Protective Equipment (PPE): A summary of the required PPE for handling this compound is provided in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields. | To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact and irritation.[1][7][8] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1][7][8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling large quantities or if dust formation is likely.[7] |
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors[1][7]. An emergency eyewash station and safety shower should be readily accessible[4].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Labeling: All waste containing this compound must be classified as hazardous waste[1][8]. Use a dedicated, clearly labeled hazardous waste container. The label must include the full chemical name: "this compound" and appropriate hazard symbols (e.g., Irritant)[1].
-
Segregation: Do not mix this waste with other incompatible waste streams. It should be segregated from strong oxidizing agents and acids[1].
2. Container Management:
-
Container Type: Use a compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof lid[1].
-
Storage: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic. Secondary containment is recommended to prevent the spread of material in case of a leak[1].
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container[1].
4. Empty Container Disposal:
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[1][9].
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste[1][3].
-
After proper rinsing and defacing the label, the empty container may be disposed of as regular trash, in accordance with institutional policies[1][9].
5. Arranging for Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company[1][2][3][6].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form. Ensure all labeling is accurate and complete before the scheduled pickup[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
